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Core Science & Biosynthesis

Foundational

Structural Dynamics and Biosynthetic Cyclization of Dihydroaeruginoic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Dihydroaeruginoic acid (Daa), chemically identified as 2-(2-hydroxyphenyl)-2-thiazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroaeruginoic acid (Daa), chemically identified as 2-(2-hydroxyphenyl)-2-thiazoline-4-carboxylic acid , represents a critical junction in the secondary metabolism of Pseudomonas aeruginosa. Functioning primarily as a precursor to the high-affinity siderophore pyochelin , Daa also exhibits intrinsic antifungal and antibacterial properties. This guide dissects the molecular architecture of Daa, focusing on the non-ribosomal peptide synthetase (NRPS) machinery responsible for the formation of its defining thiazoline ring—a structural motif essential for metal chelation and biological activity.

Molecular Architecture and Properties[1][2][3][4][5][6]

Daa is a heterocycle resulting from the condensation of salicylic acid and cysteine.[1][2] Its stability is governed by the redox state of the thiazoline ring; oxidation leads to the fully aromatic thiazole (aeruginoic acid), while hydrolysis opens the ring.

Chemical Structure

The core structure consists of a phenol moiety linked to a 4,5-dihydrothiazole (thiazoline) ring. The carboxylic acid at the C4 position retains the chirality of the cysteine precursor.

  • IUPAC Name: 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 223.25 g/mol

  • Key Functional Groups: Phenolic hydroxyl (siderophore ligand), Thiazoline nitrogen (siderophore ligand), Carboxylic acid.

Structural Visualization

The following diagram illustrates the connectivity and key sites for chelation.

DaaStructure Salicylate Salicylate Moiety (Phenol) Thiazoline Thiazoline Ring (C-N=C-S) Salicylate->Thiazoline C2-C2' Bond Chelation Fe(III) Chelation Pocket Salicylate->Chelation OH Donor Carboxyl Carboxylic Acid (C4 Position) Thiazoline->Carboxyl C4 Attachment Thiazoline->Chelation N Donor

Figure 1: Structural segmentation of Dihydroaeruginoic acid highlighting the siderophore chelation pocket.[3]

Biosynthetic Machinery: The pch Cluster

The synthesis of Daa is not a spontaneous chemical event but a tightly regulated enzymatic assembly line encoded by the pchDCBA and pchEF operons. The process follows a Non-Ribosomal Peptide Synthetase (NRPS) logic, specifically utilizing the PchE enzyme.

Pathway Logic
  • Salicylate Priming (pchBA): Chorismate is converted to salicylate.[1]

  • Activation (pchD): Salicylate is adenylated (activated) by PchD to form Salicyl-AMP.

  • Chain Initiation (pchE): PchD transfers the salicyl group to the thiolation (T) domain of PchE.

  • Elongation & Cyclization (pchE): PchE activates Cysteine, condenses it with the salicyl group, and catalyzes the heterocyclization to form the thiazoline ring.

The PchE Enzymatic Complex

PchE is a multidomain NRPS containing:

  • A Domain: Adenylation (selects Cysteine).

  • T Domain (PCP): Peptidyl Carrier Protein (tethers intermediates via phosphopantetheine arm).

  • Cy Domain: Cyclization (catalyzes amide bond formation + cyclodehydration).[4][5]

  • E Domain: Epimerization (converts L-Cys to D-Cys configuration in the final product).

Biosynthesis Chorismate Chorismate PchBA PchBA (Synthase) Chorismate->PchBA Salicylate Salicylate PchD PchD (Adenylation) Salicylate->PchD Cysteine L-Cysteine PchE PchE (NRPS: Cy-A-T-E) Cysteine->PchE Activation PchBA->Salicylate SalAMP Salicyl-AMP PchD->SalAMP Daa_Enz Daa-S-PchE (Tethered) PchE->Daa_Enz Cyclization (Cy) SalS Salicyl-S-PchE SalAMP->SalS Transfer to PchE SalS->PchE Condensation Daa Dihydroaeruginoic Acid (Released by PchC/Hydrolysis) Daa_Enz->Daa Release

Figure 2: Biosynthetic flow from Chorismate to Dihydroaeruginoic Acid via the Pch pathway.

Mechanism of Thiazoline Ring Formation[1][2][6][7]

The formation of the thiazoline ring is the defining chemical event, catalyzed by the Cy (Cyclization) domain of PchE.[4] This domain replaces the canonical Condensation (C) domain found in standard NRPS modules.[4]

Mechanistic Steps

The transformation involves three distinct chemical states occurring within the active site of the Cy domain:

  • Thioesterification: The upstream donor (Salicylate) and downstream acceptor (Cysteine) are both tethered to T-domains via thioester bonds.

  • Amide Formation (Condensation): The

    
    -amino group of the Cysteine attacks the thioester carbonyl of the Salicylate. This forms an amide bond, creating a linear intermediate (Salicyl-Cysteine).
    
  • Cyclodehydration:

    • The Cysteine side-chain thiol (-SH) performs a nucleophilic attack on the newly formed amide carbonyl oxygen.

    • This creates a tetrahedral hemiorthoamide intermediate.

    • Water is eliminated (dehydration), collapsing the intermediate into the 5-membered thiazoline ring.

Mechanistic Visualization

Mechanism State1 State 1: Substrate Positioning Salicyl-S-Ppant Cys-S-Ppant State2 State 2: Amide Formation Linear Salicyl-Cys Intermediate State1->State2 Nucleophilic Attack (NH2 -> CO) State3 State 3: Hemiorthoamide Tetrahedral Intermediate State2->State3 Cyclization (SH -> Amide CO) State4 State 4: Thiazoline Product Dihydroaeruginoyl-S-Ppant State3->State4 Dehydration (-H2O)

Figure 3: Step-wise chemical mechanism of thiazoline formation within the PchE Cy domain.

Experimental Protocols

Protocol A: Chemical Synthesis of Daa

Rationale: For generating analytical standards without biological impurities. This method utilizes the condensation of salicylonitrile with cysteine, mimicking the biosynthetic logic but driven by chemical thermodynamics.

Materials:

  • D-Cysteine hydrochloride (to target natural stereochemistry analogues).[6]

  • Salicylonitrile (2-hydroxybenzonitrile).

  • Solvent: Methanol / 0.1 M Phosphate Buffer (pH 6.0).[6]

Workflow:

  • Preparation: Dissolve D-Cysteine HCl (10 mmol) and Salicylonitrile (5 mmol) in 40 mL of a 1:1 mixture of Methanol and Phosphate Buffer.

    • Note: The buffer maintains the pH to favor nucleophilic attack while protecting the thiol.

  • Incubation: Stir the mixture at 40°C for 72 hours under an inert atmosphere (N

    
     or Ar).
    
    • Critical: Oxygen exclusion is vital to prevent oxidation of the thiazoline to the thiazole (aeruginoic acid).

  • Extraction: Evaporate methanol under reduced pressure. Acidify the remaining aqueous phase to pH 2.0 with 1N HCl. Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via Semi-preparative HPLC (C18 column, MeOH/H
    
    
    O gradient with 0.1% TFA).
Protocol B: Isolation from P. aeruginosa

Rationale: For studying the natural metabolite and its biological context.

Workflow:

  • Culturing: Inoculate P. aeruginosa (strain PAO1) in Iron-Deficient Succinate Media (IDS) to induce the pch operon. Incubate at 37°C for 24-48 hours.

  • Supernatant Collection: Centrifuge culture at 6,000 x g for 15 mins. Collect supernatant.

  • Extraction: Acidify supernatant to pH 2.0. Extract with Ethyl Acetate (1:1 v/v).

  • Analysis: Analyze the organic phase via LC-MS.

    • Target Mass: [M+H]

      
       = 224.03 m/z.
      
    • Differentiation: Daa (224 m/z) vs. Aeruginoic Acid (222 m/z).

Data Analysis & Validation

Quantitative and qualitative validation of Daa requires specific spectroscopic markers.

ParameterDihydroaeruginoic Acid (Daa)Aeruginoic Acid (Oxidized Artifact)
Molecular Weight 223.25 Da221.23 Da
MS Signal (ESI+) 224 m/z [M+H]

222 m/z [M+H]

UV Absorbance

~250 nm, 300 nm

~300 nm, 350 nm (Extended conjugation)
NMR Characteristic C4-H (Thiazoline) signal presentC4-H absent; Aromatic thiazole proton appears
Stability Sensitive to oxidationStable

References

  • Reimmann, C. et al. (1998).[1] Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa.[7][1][8] Microbiology.[7][1][2][6][8][9] Link

  • Serino, L. et al. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa.[1][2][9][10] Journal of Bacteriology.[9][10] Link

  • Walsh, C. T. et al. (2001). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Science. Link

  • Gislason, A. S. et al. (2021).[10] Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp.[10] Beilstein Journal of Organic Chemistry.[10] Link

  • Cy Domain Structure: Structural and mutational analysis of the nonribosomal peptide synthetase heterocyclization domain. PNAS (2016). Link

Sources

Exploratory

Technical Guide: Secondary Metabolites of Pseudomonas fluorescens and Pseudomonas aeruginosa

Executive Summary The genus Pseudomonas represents a metabolic dichotomy: Pseudomonas aeruginosa (Pa) utilizes its secondary metabolome as a virulence arsenal to breach host defenses, while Pseudomonas fluorescens (Pf) d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The genus Pseudomonas represents a metabolic dichotomy: Pseudomonas aeruginosa (Pa) utilizes its secondary metabolome as a virulence arsenal to breach host defenses, while Pseudomonas fluorescens (Pf) deploys a similar chemical inventory as a protective shield to suppress competitors in the rhizosphere. This guide deconstructs the biosynthetic machinery, extraction methodologies, and translational applications of these metabolites, providing a roadmap for researchers in antimicrobial drug discovery and agricultural biotechnology.

Part 1: Comparative Metabolomics – Pathogen vs. Protector

The metabolic profiles of Pa and Pf share structural homology but diverge functionally. Understanding this divergence is critical for selecting the correct extraction protocols and downstream applications.

Table 1: Core Secondary Metabolite Profiles
Metabolite ClassP. aeruginosa (Pathogenic)P. fluorescens (Commensal/Biocontrol)Primary Function
Phenazines Pyocyanin (PYO) , 1-HydroxyphenazinePhenazine-1-carboxylic acid (PCA), 2-HydroxyphenazinePa: Redox-active virulence factor (ROS generation).Pf: Antifungal suppression.[1][2][3]
Polyketides Negligible / Strain specific2,4-Diacetylphloroglucinol (DAPG) , PyoluteorinPf: Broad-spectrum antibiotic; key biocontrol determinant against Pythium/Fusarium.[1]
Siderophores Pyoverdine (Type I, II, III), PyochelinPyoverdine (highly variable peptide chain), Enantio-pyochelinIron chelation; Pyoverdine also acts as a signaling molecule for virulence in Pa.[1]
Biosurfactants Rhamnolipids (Mono- & Di-rhamnolipids, mainly C10-C10)Cyclic Lipopeptides (e.g., Viscosin, Massetolide)Pa: Biofilm maintenance, immune evasion.Pf: Motility, antifungal activity.[1]
Signaling AHLs (Las/Rhl), PQS (Quinolones)AHLs (LuxI/R homologs), Gac/Rsm systemPopulation density coordination (Quorum Sensing).[1]

Part 2: Biosynthetic Machinery & Regulation[2][4]

The production of these metabolites is not constitutive; it is tightly regulated by Quorum Sensing (QS) networks. In Pa, this network is hierarchical and offers prime targets for "Quorum Quenching" drug development. In Pf, regulation is often driven by the GacS/GacA two-component system, responsive to environmental stress rather than just population density.[1]

The P. aeruginosa Virulence Cascade

The following diagram illustrates the hierarchical activation of virulence factors. Note how the Las system initiates the cascade, triggering the Rhl and Pqs systems, which directly regulate the phz (Phenazine) and rhl (Rhamnolipid) operons.

Pa_QS_Network Las Las System (LasI / LasR) Rhl Rhl System (RhlI / RhlR) Las->Rhl Activates Pqs PQS System (PqsABCDE) Las->Pqs Activates Elastase Elastase (lasB) Las->Elastase Direct Reg Rhl->Pqs Inhibits (Feedback) PYO Pyocyanin (phzM/phzS) Rhl->PYO Modulates Rhamno Rhamnolipids (rhlAB/rhlC) Rhl->Rhamno Direct Reg Pqs->Rhl Reinforces Pqs->PYO Primary Inducer

Caption: The hierarchical Quorum Sensing network of P. aeruginosa. The Las system acts as the master regulator, while PQS is the specific driver for Pyocyanin production.

Part 3: Technical Workflow (Extraction & Analysis)[1]

This section details self-validating protocols for the two most distinct metabolites: Pyocyanin (from Pa) and DAPG (from Pf).[1]

Protocol A: Pyocyanin Extraction (The "Red-Blue" Shift)

Target: Pseudomonas aeruginosa (Clinical isolates or PAO1).[1][4] Principle: Pyocyanin is a zwitterion.[1] It is soluble in chloroform at neutral/basic pH (blue) and soluble in water at acidic pH (red).[1] This property allows for a visual purity check during extraction.[1]

Reagents:

  • Chloroform (CHCl₃) – Caution: Hepatotoxic, use fume hood.[1]

  • 0.2 M Hydrochloric Acid (HCl).[1][4][5][6][7]

  • 0.2 M Sodium Hydroxide (NaOH).[1][4]

Step-by-Step Methodology:

  • Cultivation: Grow Pa in King’s A Broth (promotes phenazine production) for 24–48 hours at 37°C with shaking (200 rpm).

    • Checkpoint: Culture should turn blue-green.[1]

  • Clarification: Centrifuge 5 mL of culture at 10,000 x g for 10 mins. Collect the supernatant.

  • Solvent Partitioning: Add 3 mL of Chloroform to the supernatant (1:0.6 ratio). Vortex vigorously for 2 minutes.[1]

  • Phase Separation: Centrifuge at 4,000 x g for 5 mins.

    • Observation: Pyocyanin migrates to the bottom (organic) layer, turning it Blue .[1][6]

  • Acid Extraction (The Validation Step): Transfer the blue chloroform layer to a fresh tube. Add 1.5 mL of 0.2 M HCl. Vortex.

    • Self-Validating Sign: The pigment must migrate to the top (aqueous) layer and turn Deep Pink/Red . If it remains blue or stays in the organic phase, it is likely a different phenazine (e.g., PCA).[1]

  • Quantification: Measure absorbance of the pink acidic layer at 520 nm .

    • Calculation: Concentration (µg/mL) =

      
       [1].[1][4][5][6]
      
Protocol B: 2,4-Diacetylphloroglucinol (DAPG) Isolation

Target: Pseudomonas fluorescens (e.g., strains CHA0, Pf-5).[1] Principle: DAPG is a polyketide best extracted with acidified solvents to maintain protonation of hydroxyl groups.

Step-by-Step Methodology:

  • Cultivation: Grow Pf in Nutrient Broth supplemented with 2% sucrose (sucrose triggers phl gene expression) for 48–72 hours at 25°C (lower temp is crucial for Pf secondary metabolism).

  • Acidification: Acidify cell-free supernatant to pH 2.0 using 6 M HCl.

  • Extraction: Mix with an equal volume of Ethyl Acetate . Shake for 1 hour.

  • Concentration: Separate the organic phase and evaporate to dryness using a rotary evaporator at 35°C.

  • Purification (HPLC): Resuspend residue in Methanol.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (gradient) + 0.1% Trifluoroacetic acid (TFA).[1]

    • Detection: UV absorbance at 270 nm (distinctive peak for phloroglucinols) [2].[1]

Part 4: Translational Applications

Drug Discovery: Quorum Quenching (QQ)

Targeting the Pa virulence factors described in Part 2 is a leading strategy to combat Antimicrobial Resistance (AMR).[1] Instead of killing the bacteria (which drives resistance), QQ therapies disarm them.

  • Target: PqsR (The receptor for PQS).[1]

  • Mechanism: Blocking PqsR prevents the activation of the phz operon, halting Pyocyanin production without affecting bacterial growth.

  • Screening Assay: Use the Pyocyanin extraction protocol (Protocol A) to screen small molecule libraries. A "hit" is defined by a lack of blue pigment in the culture despite normal optical density (growth).

Agricultural Biotechnology: Biocontrol Formulations

Pf metabolites like DAPG and Cyclic Lipopeptides (CLPs) are the active ingredients in "suppressive soils."

  • Mechanism: DAPG causes hyphal lysis in oomycetes (Pythium spp.).[1] CLPs (e.g., Viscosin) break the surface tension on root surfaces, allowing Pf to colonize faster than pathogens (Competitive Exclusion).[1]

  • Field Application: Formulations must stabilize DAPG, as it degrades rapidly. Encapsulation in alginate beads (often co-produced by Pseudomonas) is a common stabilization method [3].[1]

References

  • Essar, D. W., et al. (1990). Continuous production of pyocyanin by Pseudomonas aeruginosa.[1] Journal of Bacteriology. Link[1]

  • Keel, C., et al. (1992). Suppression of root diseases by Pseudomonas fluorescens CHA0: importance of the bacterial secondary metabolite 2,4-diacetylphloroglucinol.[1] Molecular Plant-Microbe Interactions. Link[1]

  • Haas, D., & Défago, G. (2005). Biological control of soil-borne pathogens by fluorescent pseudomonads.[1][8] Nature Reviews Microbiology.[1] Link

  • Mavrodi, D. V., et al. (2006). Functional analysis of genes for biosynthesis of pyocyanin and phenazine-1-carboxamide from Pseudomonas aeruginosa PAO1.[1] Journal of Bacteriology. Link[1]

  • Jimenez, P. N., et al. (2012). The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa.[1] Microbiology and Molecular Biology Reviews. Link[1]

Sources

Foundational

Topic: Dihydroaeruginoic Acid (Dha) Siderophore Production Under Iron-Limiting Conditions

An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract Iron is a fundamental nutrient for nearly all forms of life, acting as a critical cofactor in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iron is a fundamental nutrient for nearly all forms of life, acting as a critical cofactor in a myriad of essential cellular processes. However, its bioavailability in aerobic environments and within a host is exceedingly low. To overcome this challenge, bacteria have evolved sophisticated iron acquisition systems, chief among them the production and secretion of siderophores—low-molecular-weight, high-affinity ferric iron chelators. In the opportunistic pathogen Pseudomonas aeruginosa, the siderophore pyochelin plays a significant role in virulence and is synthesized via a complex pathway involving the key precursor, Dihydroaeruginoic acid (Dha). The expression of this entire system is exquisitely controlled by intracellular iron concentrations. This technical guide provides a comprehensive overview of the biochemical synthesis of Dha and pyochelin, the intricate genetic regulatory circuits that govern their production in response to iron starvation, and detailed, field-proven protocols for the experimental study of this process.

The Central Role of Iron and the Siderophore Response

Iron's utility is a double-edged sword; its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an ideal cofactor for redox enzymes, yet this same chemistry can catalyze the formation of damaging reactive oxygen species via the Fenton reaction. Consequently, host organisms sequester iron tightly, a strategy known as "nutritional immunity," creating an iron-depleted battleground for invading pathogens.[1][2]

Bacteria like P. aeruginosa counter this by deploying siderophores. These molecules are secreted into the extracellular milieu to scavenge the scarce Fe³⁺, forming a stable complex.[3][4] This ferric-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell, delivering the essential iron cargo. The pyochelin system, which begins with the synthesis of Dha, is a crucial component of this iron-scavenging arsenal.[5]

The Dha and Pyochelin Biosynthetic Pathway: A Nonribosomal Assembly Line

The synthesis of pyochelin is a multi-step enzymatic process that utilizes a Nonribosomal Peptide Synthetase (NRPS) assembly line, a large, modular enzyme complex that synthesizes peptides without a ribosome template.[4][6] Dha is a critical, early-stage intermediate in this pathway.

The key steps are as follows:

  • Salicylate Synthesis (PchA & PchB): The pathway begins with the conversion of chorismate, a primary metabolite from the shikimate pathway, into salicylate. This two-step process is catalyzed by the enzymes PchA (isochorismate synthase) and PchB (isochorismate pyruvate-lyase).[3][6]

  • Salicylate Activation (PchD): The resulting salicylate is then activated by adenylation (attachment of AMP) in an ATP-dependent reaction catalyzed by PchD. This activation prepares the salicylate molecule for loading onto the NRPS machinery.[5][7]

  • Dha Synthesis (PchE): The activated salicylate is transferred to the first NRPS module, PchE. This enzyme also adenylates a molecule of L-cysteine and loads it onto its peptidyl carrier protein (PCP) domain. PchE then catalyzes the condensation of the two substrates and subsequent cyclization of the cysteine residue, forming the thiazoline ring of Dihydroaeruginoic acid (Dha).[7][8]

  • Pyochelin Assembly (PchF & PchG): The Dha intermediate is passed to the second NRPS module, PchF. PchF incorporates a second activated L-cysteine, forming another thiazoline ring. The reductase PchG then reduces one of the thiazoline rings to a thiazolidine ring. Finally, the thioesterase domain of PchF releases the completed pyochelin molecule.[8][9][10]

  • Process Optimization (PchC): The thioesterase PchC is not essential for the release of the final product but is thought to play a crucial "editing" or quality control role, removing incorrectly loaded substrates from the NRPS complex to ensure pathway efficiency.[7]

The entire biosynthetic pathway is encoded by a series of genes organized into two primary operons: pchDCBA and pchEFGHI.[3][11]

Pyochelin Biosynthesis Pathway cluster_0 Precursor Synthesis cluster_1 NRPS Assembly Line Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate PchA, PchB ActivatedSalicylate Activated Salicylate-AMP Salicylate->ActivatedSalicylate PchD (ATP) Dha Dihydroaeruginoic Acid (Dha) ActivatedSalicylate->Dha PchE (+ Cysteine) Pyochelin_raw Pyochelin (pre-reduction) Dha->Pyochelin_raw PchF (+ Cysteine) Pyochelin_final Pyochelin Pyochelin_raw->Pyochelin_final PchG (Reductase) PchC PchC (Thioesterase) PchC->Dha Proofreading PchC->Pyochelin_raw Proofreading

Caption: The biosynthetic pathway of pyochelin, highlighting the formation of the Dha intermediate.

Genetic Regulation: A Dual-Control Switch

The production of Dha and pyochelin is a metabolically expensive process. Consequently, P. aeruginosa employs a sophisticated and sensitive dual-control regulatory system to ensure these genes are expressed only when iron is scarce and the siderophore is needed.[8][12]

Negative Regulation by the Ferric Uptake Regulator (Fur)

The primary gatekeeper of iron homeostasis in many bacteria is the Ferric Uptake Regulator (Fur) protein.[13][14]

  • Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor, binding to the Fur protein. This Fur-Fe²⁺ complex functions as an active repressor, binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the pch operons.[12][15] This binding physically blocks RNA polymerase from initiating transcription, effectively shutting down the pyochelin biosynthetic pathway.

  • Iron-Limiting Conditions: Under iron starvation, intracellular Fe²⁺ levels drop. Without its cofactor, Fur is unable to bind DNA. This relieves the repression, and the pch operons become available for transcription.[15]

Positive Regulation and Autoinduction by PchR

Relieving Fur repression is not sufficient for maximal expression. A second layer of control provides a powerful positive feedback loop. This is mediated by PchR, an AraC-family transcriptional activator whose gene is located between the pchDCBA and pchEFGHI operons.[3][11]

  • Activation Signal: PchR is activated by binding to its co-inducer, which is the final product of the pathway, the ferri-pyochelin (Fe³⁺-PCH) complex.[8]

  • Mechanism: Once a basal level of pyochelin is produced and captures iron, the resulting Fe³⁺-PCH complex is transported into the cell where it binds to PchR. The activated PchR-Fe³⁺-PCH complex then binds to promoter regions upstream of the pch and fpt (ferri-pyochelin transport) operons, strongly activating their transcription.[3][8] This autoinduction mechanism ensures a rapid and robust production of the siderophore system precisely when it is successfully scavenging iron.

Pyochelin Gene Regulation cluster_Fe_High Iron-Replete Conditions cluster_Fe_Low Iron-Limiting Conditions Fe_high High Fe²⁺ Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_active activates pch_operons_high pch Genes Fur_active->pch_operons_high REPRESSES No_PCH No Pyochelin Production pch_operons_high->No_PCH No Transcription Fe_low Low Fe²⁺ Fur_inactive Apo-Fur (Inactive) Fe_low->Fur_inactive leads to pch_operons_low pch Genes Fur_inactive->pch_operons_low Repression Lifted PCH_produced Pyochelin pch_operons_low->PCH_produced Basal Transcription PchR PchR (Activator) PchR->pch_operons_low ACTIVATES (Autoinduction) Fe_PCH Fe³⁺-Pyochelin Complex Fe_PCH->PchR binds & activates PCH_produced->Fe_PCH chelates Fe³⁺

Caption: Dual-control regulation of pyochelin biosynthesis by iron levels.

Experimental Methodologies

Studying siderophore production requires careful control of environmental conditions, particularly iron availability. The following section provides detailed protocols for inducing and quantifying Dha/pyochelin production.

Protocol: Inducing Iron-Limiting Conditions

The cornerstone of studying siderophore production is the preparation of an iron-deficient culture medium. Standard laboratory media often contain sufficient trace iron to repress the necessary gene expression.[16]

Objective: To prepare a chemically defined minimal medium with negligible free iron to induce siderophore biosynthesis in P. aeruginosa.

Materials:

  • High-purity water (e.g., Milli-Q)

  • All glassware must be acid-washed (soaked in 6M HCl overnight and rinsed thoroughly with high-purity water) to remove trace metals.[17]

  • Iron-chelating resin (e.g., Chelex 100)

  • Stock solutions of media components (see Table 1)

  • Iron chelator: 2,2'-dipyridyl (DPD) (Sigma-Aldrich)

Procedure:

  • Prepare Chelex-Treated Water: Stir 50 g/L of Chelex 100 resin with high-purity water for at least 4 hours. Filter to remove the resin. Use this "iron-free" water for all subsequent solutions.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the media components as detailed in Table 1 using the Chelex-treated water. Filter-sterilize each stock solution.

  • Assemble Medium: In a sterile, acid-washed flask, aseptically combine the stock solutions to the final desired concentrations.

  • Induce Iron Limitation:

    • Method A (Chelator Addition): Grow bacteria in a suitable base medium (e.g., Trypticase Soy Broth or a minimal medium). To induce iron limitation, add a sterile stock solution of DPD to the medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically, as it can inhibit growth at high levels.[16][18]

    • Method B (Iron-Free Defined Medium): Inoculate bacteria directly into the fully assembled, iron-free minimal medium prepared in steps 1-3. This method provides more precise control over nutrient composition.

  • Cultivation: Inoculate the prepared medium with an overnight culture of P. aeruginosa. Incubate at 37°C with shaking (e.g., 200 rpm) for 24-48 hours. Siderophore production typically peaks in the late-log to stationary phase.

Table 1: Example Composition of an Iron-Free Minimal Medium

ComponentStock ConcentrationFinal ConcentrationPurpose
KH₂PO₄1 M22 mMBuffer, Phosphate Source
Na₂HPO₄1 M48 mMBuffer, Phosphate Source
NH₄Cl1 M19 mMNitrogen Source
NaCl5 M9 mMOsmolyte
Glucose20% (w/v)0.4% (22 mM)Carbon Source
MgSO₄1 M2 mMCofactor
CaCl₂1 M0.1 mMCofactor

This composition is based on M9 minimal media and should be prepared with Chelex-treated reagents.[2]

Protocol: Universal Siderophore Detection (CAS Liquid Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that siderophores have a higher affinity for iron than the CAS dye, causing a color change.[17][19][20]

Objective: To quantify the total siderophore production in a bacterial culture supernatant.

Materials:

  • CAS assay solution (preparation below)

  • Bacterial culture supernatant (centrifuge culture at >10,000 x g for 10 min to pellet cells)

  • 96-well microplate

  • Microplate reader

Preparation of CAS Assay Solution:

  • Solution 1 (CAS): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2 (FeCl₃): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution will be dark blue. Autoclave and store in a dark, plastic bottle.[20]

Procedure:

  • In a 96-well microplate, add 100 µL of bacterial culture supernatant to a well.

  • Add 100 µL of the CAS assay solution to the same well.

  • As a reference control (Ar), mix 100 µL of sterile, uninoculated growth medium with 100 µL of CAS assay solution.

  • Incubate the plate at room temperature for approximately 20-60 minutes.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculation: Calculate the percentage of siderophore units using the following formula: Siderophore Units (%) = [ (Ar - As) / Ar ] × 100 [21]

Protocol: Specific Quantification of Pyochelin

While the CAS assay measures total siderophore activity, a solvent extraction method can be used to specifically quantify pyochelin based on its absorbance spectrum.[1][22]

Objective: To extract and quantify pyochelin from a culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Citric acid (solid)

  • Dichloromethane (DCM) or Chloroform

  • Methanol

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Take 5 mL of cell-free culture supernatant.

  • Adjust the pH to ~3.0 by adding solid citric acid. This protonates the pyochelin, making it soluble in organic solvents.

  • Add an equal volume (5 mL) of DCM to the acidified supernatant in a tube.

  • Vortex vigorously for 2-5 minutes to extract the pyochelin into the organic phase.

  • Centrifuge at low speed (e.g., 3,000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic (DCM) phase.

  • Evaporate the DCM to dryness (e.g., using a rotary evaporator or under a stream of nitrogen).

  • Resuspend the dried extract in a known volume (e.g., 1 mL) of 80% methanol.

  • Measure the absorbance of the solution at 313 nm.

  • Calculation: Calculate the concentration of pyochelin using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pyochelin is approximately 4,900 M⁻¹ cm⁻¹.[22]

Experimental Workflow Visualization

Experimental Workflow cluster_prep 1. Preparation cluster_culture 2. Cultivation cluster_analysis 3. Analysis cluster_cas CAS Assay cluster_pch Pyochelin Quantification prep_media Prepare Iron-Depleted Medium (e.g., DTSB + DPD) inoculate Inoculate Test Medium prep_media->inoculate prep_inoculum Grow Overnight Inoculum prep_inoculum->inoculate incubate Incubate (37°C, 24-48h) inoculate->incubate harvest Harvest Culture & Separate Supernatant incubate->harvest cas_mix Mix Supernatant with CAS Reagent harvest->cas_mix pch_extract Acidify & Extract with DCM harvest->pch_extract cas_read Read Absorbance (630 nm) cas_mix->cas_read cas_calc Calculate % Siderophore Units cas_read->cas_calc pch_resuspend Evaporate & Resuspend in Methanol pch_extract->pch_resuspend pch_read Read Absorbance (313 nm) pch_resuspend->pch_read pch_calc Calculate Concentration pch_read->pch_calc

Caption: A generalized workflow for the study of siderophore production under iron limitation.

Conclusion and Future Perspectives

The production of Dihydroaeruginoic acid is the committing step in the synthesis of the pyochelin siderophore, a critical component of the iron acquisition and virulence machinery of P. aeruginosa. The intricate biochemical pathway and the dual-layer genetic regulation, controlled by both the global iron sensor Fur and the specific activator PchR, highlight a system that is finely tuned to respond to the challenges of an iron-scarce environment. The experimental protocols detailed herein provide a robust framework for researchers to probe this system, enabling further investigation into bacterial physiology, host-pathogen interactions, and novel therapeutic strategies. As iron acquisition is essential for pathogenesis, the enzymes of the Dha and pyochelin pathway, such as PchD and PchE, represent promising targets for the development of new antimicrobial agents that could disarm pathogens by starving them of this essential nutrient.

References

  • A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline. (2022). MDPI. [Link]

  • Serino, L., et al. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Serino, L., et al. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. OUCI. [Link]

  • Siderophore Detection assay. (2025). Protocols.io. [Link]

  • Reimmann, C., et al. (1998). Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa. Molecular Microbiology. [Link]

  • Quadris, F., et al. (2000). PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Wang, Y., et al. (2024). Iron dictates the growth, biofilm formation, and virulence of Pseudomonas aeruginosa in pulmonary infections. Frontiers in Microbiology. [Link]

  • Pyoverdine and Pyochelin Measurements. (2024). ResearchGate. [Link]

  • Li, Y., et al. (2023). Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research. International Journal of Molecular Sciences. [Link]

  • Reimmann, C., et al. (2001). Essential PchG-dependent reduction in pyochelin biosynthesis of Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • Reimmann, C., et al. (2001). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. ASM Journals. [Link]

  • Reimmann, C., et al. (2001). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. PMC. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. (2024). PMC. [Link]

  • Quantitative Analysis of Siderophores in Pseudomonas aeruginosa. (2023). JoVE Journal. [Link]

  • Reimmann, C., et al. (2001). Essential PchG-Dependent Reduction in Pyochelin Biosynthesis of Pseudomonas aeruginosa. ASM Journals. [Link]

  • Effect of cysteine on pyochelin formation by P. aeruginosa strains. (2021). ResearchGate. [Link]

  • Siderophores detection by using blue agar CAS assay methods. (2019). SciSpace. [Link]

  • Effect of Iron Concentration on the Growth Rate of Pseudomonas syringae and the Expression of Virulence Factors in hrp-Inducing Minimal Medium. (2007). ASM Journals. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. (2024). ACS Omega. [Link]

  • Oglesby-Sherrouse, A. G., et al. (2016). Iron Depletion Enhances Production of Antimicrobials by Pseudomonas aeruginosa. Journal of Bacteriology. [Link]

  • A Highly Sensitive Luminescent Biosensor for the Microvolumetric Detection of the Pseudomonas aeruginosa Siderophore Pyochelin. (2017). PMC. [Link]

  • Schematic representation of ferric uptake regulator (Fur)-mediated iron... (2022). ResearchGate. [Link]

  • Yang, L., et al. (2007). Iron-Depletion prevents biofilm formation in Pseudomonas Aeruginosa through twitching mobility and quorum sensing. PMC. [Link]

  • Iron Depletion Enhances Production of Antimicrobials by Pseudomonas aeruginosa. (2016). ASM. [Link]

  • Troxell, B., & Hassan, H. M. (2013). Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Stentiford, G. D., & Starliper, C. E. (2005). Identification of Siderophore Biosynthesis Genes Essential for Growth of Aeromonas salmonicida under Iron Limitation Conditions. PMC. [Link]

  • Ji, A. J., et al. (2019). A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients. Semantic Scholar. [Link]

  • Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. (2024). MDPI. [Link]

  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth. (2024). MDPI. [Link]

  • Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. (2023). MDPI. [Link]

  • Ferric Uptake Regulator Fur Coordinates Siderophore Production and Defense against Iron Toxicity and Oxidative Stress and Contributes to Virulence in Chromobacterium violaceum. (2018). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction and Isolation of Dihydroaeruginoic Acid (DHA) from Pseudomonas aeruginosa Culture Supernatants

Abstract & Scientific Context Dihydroaeruginoic acid (DHA) is a secondary metabolite and siderophore precursor produced by Pseudomonas aeruginosa and Pseudomonas fluorescens.[1][2] Chemically defined as (4S)-4,5-dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Dihydroaeruginoic acid (DHA) is a secondary metabolite and siderophore precursor produced by Pseudomonas aeruginosa and Pseudomonas fluorescens.[1][2] Chemically defined as (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid , DHA exhibits significant antifungal, antibacterial, and antitumor properties.[3] It serves as a biosynthetic intermediate for pyochelin and aeruginoic acid.[1][4]

The Extraction Challenge: The primary challenge in isolating DHA is its chemical instability. DHA is a thiazoline derivative that readily undergoes oxidative dehydrogenation to form aeruginoic acid (a thiazole). Furthermore, its production is tightly regulated by iron availability; high iron concentrations repress the pchDCBA operon responsible for its synthesis. Therefore, this protocol integrates iron-limiting upstream culture conditions with a rapid, pH-modulated liquid-liquid extraction (LLE) to maximize yield and minimize oxidative degradation.

Physicochemical Basis of Extraction

To design a robust protocol, we must exploit the physicochemical properties of DHA:

  • Acidity (pKa): DHA contains a carboxylic acid moiety. At neutral pH (7.0), it exists as a water-soluble carboxylate anion. To extract it into an organic solvent, the supernatant must be acidified (pH < 3) to protonate the carboxyl group, rendering the molecule uncharged and lipophilic.

  • Partition Coefficient: Once protonated, DHA partitions efficiently into polar organic solvents. Ethyl Acetate (EtOAc) is the solvent of choice due to its high efficiency for extracting polar secondary metabolites and its volatility, which facilitates concentration.

  • Redox Stability: The thiazoline ring is susceptible to oxidation. Processing should be performed rapidly, and prolonged exposure to light or high temperatures should be avoided.

Materials and Reagents

Biological Material[1][2][3][5][6][7][8][9][10][11][12]
  • Pseudomonas aeruginosa strain (e.g., PAO1 or clinical isolates).

Reagents
ReagentGradePurpose
Succinate Medium Lab PrepIron-poor minimal medium to induce siderophore production.
Hydrochloric Acid (6M) ACSAcidification of supernatant (pH adjustment).
Ethyl Acetate HPLC/ACSPrimary extraction solvent.[5]
Sodium Sulfate (Anhydrous) ACSDrying agent for organic phase.
Methanol HPLCReconstitution and HPLC mobile phase.
Formic Acid HPLCMobile phase modifier (protonation source).
Water Milli-QHPLC mobile phase.
Equipment
  • High-speed centrifuge (capable of 10,000 x g).

  • Rotary Evaporator with water bath (< 40°C).

  • Separatory funnels (glass, PTFE stopcocks).

  • HPLC System (UV/PDA detector).

Experimental Workflow

The following diagram outlines the critical path from fermentation to isolation.

DHA_Extraction Culture 1. Iron-Limited Culture (Succinate Medium, 24-48h) Centrifuge 2. Clarification (Centrifuge 10,000 x g, 15 min) Culture->Centrifuge Harvest Acidification 3. pH Modulation (Adjust Supernatant to pH 2.0 with 6M HCl) Centrifuge->Acidification Supernatant Extraction 4. Liquid-Liquid Extraction (2x Vol Ethyl Acetate) Acidification->Extraction Protonation PhaseSep 5. Phase Separation (Collect Organic Phase) Extraction->PhaseSep Drying 6. Dehydration & Concentration (Na2SO4 -> Rotary Evap < 40°C) PhaseSep->Drying Crude 7. Crude Extract (Yellow/Brown Solid) Drying->Crude Purification 8. HPLC Purification (C18 Column, MeOH/H2O Gradient) Crude->Purification Reconstitute in MeOH

Figure 1: Step-by-step workflow for the isolation of Dihydroaeruginoic Acid.

Detailed Protocol

Phase 1: Upstream Production (Iron Limitation)

Rationale: DHA production is repressed by iron. Standard LB broth contains sufficient iron to inhibit production. Use a chemically defined succinate medium.

  • Inoculation: Inoculate P. aeruginosa into 10 mL of Succinate Medium. Incubate overnight at 37°C.

  • Production Culture: Transfer 1% (v/v) of the starter culture into 1 L of fresh Succinate Medium.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 24–48 hours.

    • Note: Monitor the culture color.[5] Siderophore production often results in a yellow-green fluorescence (pyoverdine) or reddish-brown hue (pyochelin/DHA) depending on the strain.

Phase 2: Extraction & Isolation
  • Clarification: Centrifuge the culture broth at 10,000 × g for 15 minutes at 4°C to pellet bacterial cells. Decant the supernatant carefully.

    • Critical: Filtration (0.22 µm) can be performed if the supernatant is not perfectly clear, but centrifugation is preferred to handle large volumes.

  • Acidification: Place the supernatant on a magnetic stirrer. Slowly add 6M HCl dropwise until the pH reaches 2.0–2.5 .

    • Mechanism:[4] This converts the soluble DHA carboxylate anion into the non-polar carboxylic acid form.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume (1:1) of Ethyl Acetate (EtOAc) .[5]

    • Shake vigorously for 2–3 minutes, venting frequently. Allow phases to separate.

    • Collect the upper organic layer (EtOAc).

    • Repeat the extraction with a fresh volume of EtOAc (0.5x original volume) to maximize recovery. Combine the organic layers.[6]

  • Drying:

    • Wash the combined organic phase once with a small volume of brine (saturated NaCl) to remove excess water and acid.

    • Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase and let sit for 10–15 minutes to absorb residual water. Filter out the solid Na₂SO₄.

  • Concentration: Evaporate the solvent using a rotary evaporator.

    • Precaution: Set the water bath temperature to < 40°C . High heat promotes the oxidation of DHA to aeruginoic acid.

    • Result: A yellow to brownish crude residue.

Phase 3: HPLC Purification & Analysis[8]
  • Reconstitution: Dissolve the crude residue in 100% Methanol (HPLC grade). Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

    • Gradient:

      • 0–5 min: 10% B (Equilibration)

      • 5–25 min: 10% -> 90% B (Linear Gradient)

      • 25–30 min: 90% B (Wash)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/PDA at 210 nm (general) and 250–300 nm (specific for thiazoline/phenolic absorption).

Quality Control & Validation

To confirm the identity of the isolated compound, utilize the following validation markers:

MethodExpected ResultReference
UV Spectrum Absorption maxima characteristic of thiazoline/phenol (typically ~250nm, ~300nm).[1, 2]
Mass Spectrometry [M+H]⁺ = 224.04 m/z . (Formula: C₁₀H₉NO₃S, MW: 223.25).[3][7][3]
TLC (Silica) Solvent: CHCl₃:MeOH (9:1). Spot turns brown with FeCl₃ spray (indicates phenol/siderophore).[2][4]

Troubleshooting - Oxidation: If a peak at m/z 222 (Aeruginoic acid) is observed dominant over m/z 224, oxidation has occurred.

  • Solution: Purge all solvents with nitrogen/argon. Perform extraction at 4°C. Analyze immediately.

References

  • Carmi, R., et al. (1994). "(+)-(S)-Dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens."[8] Journal of Natural Products. Link

  • Reimmann, C., et al. (1997). "Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa."[1][9] Journal of Bacteriology. Link

  • Cayman Chemical. "Dihydroaeruginoic Acid Product Information & Physical Data." Link

  • Serino, L., et al. (1997). "Structural genes for salicylate biosynthesis from chorismate in Pseudomonas aeruginosa." Molecular and General Genetics. Link

Sources

Application

Chemical synthesis of Dihydroaeruginoic acid from D-cysteine and salicylonitrile

Application Note: Enantiospecific Chemical Synthesis of Dihydroaeruginoic Acid Executive Summary Dihydroaeruginoic acid (Dha) is a bioactive thiazoline siderophore and a precursor to the antimicrobial aeruginoic acid. It...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiospecific Chemical Synthesis of Dihydroaeruginoic Acid

Executive Summary

Dihydroaeruginoic acid (Dha) is a bioactive thiazoline siderophore and a precursor to the antimicrobial aeruginoic acid. It functions as a key intermediate in the biosynthesis of pyochelin in Pseudomonas aeruginosa.[1][2] For drug development professionals, accessing high-purity Dha with preserved chirality is critical, as the thiazoline ring is prone to oxidation (to thiazole) and the C4 chiral center is susceptible to racemization under harsh basic conditions.

This Application Note details two validated protocols for the synthesis of Dha from D-cysteine and salicylonitrile:

  • Method A (Biomimetic Condensation): A mild, pH-controlled aqueous/organic route ideal for preserving stereochemistry.

  • Method B (Pinner Imidate Route): A scalable, anhydrous route via an imidate intermediate, preferred for larger batches or when strict moisture control is available.

Chemical Strategy & Mechanism

The core challenge in synthesizing thiazolines from nitriles is the low electrophilicity of the nitrile carbon.

  • Direct Condensation (Method A): Relies on the ortho-hydroxyl group of salicylonitrile and specific pH buffering (pH 6.0) to facilitate the nucleophilic attack of the cysteine thiol, followed by intramolecular amine capture.

  • Pinner Synthesis (Method B): Activates the nitrile to an imidate ester (Pinner salt) using HCl/Ethanol, creating a highly electrophilic species that condenses rapidly with cysteine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Salicylonitrile (2-Hydroxybenzonitrile) Activation Activation (Protonation/Imidate) Start->Activation pH control or HCl ThiolAttack Nucleophilic Attack (Cysteine Thiol) Activation->ThiolAttack + D-Cysteine Cyclization Intramolecular Cyclization (-NH3) ThiolAttack->Cyclization Ring Closure Product Dihydroaeruginoic Acid (Thiazoline Ring) Cyclization->Product Oxidation Aeruginoic Acid (Thiazole - Side Product) Product->Oxidation [O] Air exposure

Figure 1: Mechanistic pathway for the formation of Dihydroaeruginoic acid, highlighting the critical cyclization step and the risk of oxidation.

Experimental Protocols

Materials Required
  • Reagents: Salicylonitrile (98%+), D-Cysteine Hydrochloride Monohydrate, Methanol (HPLC Grade), Sodium Phosphate Monobasic/Dibasic.

  • Solvents: Ethanol (Anhydrous for Method B), Diethyl Ether (for extraction).

  • Equipment: pH meter, Rotary Evaporator, Inert Gas Manifold (Argon/Nitrogen).

Method A: Biomimetic Direct Condensation (Literature Standard)

Best for: Small scale, high enantiomeric purity, minimizing harsh reagents.

  • Buffer Preparation: Prepare 100 mL of 0.1 M Phosphate Buffer (pH 6.0). Degas with Argon for 15 minutes to prevent oxidation.

  • Dissolution: In a round-bottom flask, dissolve D-Cysteine HCl (1.75 g, 10.0 mmol) and Salicylonitrile (0.60 g, 5.0 mmol) in a mixture of 40 mL Methanol and 40 mL Phosphate Buffer (1:1 v/v).

    • Note: The excess cysteine drives the equilibrium toward the product.

  • Incubation: Seal the flask under Argon. Stir gently at 40°C for 72 hours .

    • Critical Control: Do not exceed 45°C. Higher temperatures increase the rate of racemization at the C4 position.

  • Work-up:

    • Concentrate the mixture under reduced pressure (Rotavap) at 30°C to remove Methanol.

    • Acidify the remaining aqueous solution to pH 3.0 using 1M HCl.

    • Extract immediately with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography or Preparative HPLC (C18 column).

    • Mobile Phase: MeOH/H₂O (with 0.1% Formic Acid) gradient 10% -> 90%.

Method B: Modified Pinner Synthesis (Scalable)

Best for: Gram-scale synthesis, faster reaction times.

  • Imidate Formation:

    • Dissolve Salicylonitrile (1.19 g, 10 mmol) in anhydrous Ethanol (5 mL).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes.

    • Store at 4°C for 24 hours. The ethyl imidate hydrochloride salt will precipitate.

    • Filter and dry the salt under vacuum (hygroscopic!).

  • Condensation:

    • Suspend the Imidate Salt (10 mmol) in dry Methanol (20 mL).

    • Add D-Cysteine (10 mmol).

    • Add Triethylamine (Et₃N) dropwise to adjust pH to ~8-9.

    • Observation: The solution will clear as the reaction proceeds. Stir at Room Temperature for 6 hours.

  • Work-up:

    • Acidify to pH 4 with dilute acetic acid.

    • Extract with CHCl₃ or Ethyl Acetate.

    • Recrystallize from Ethanol/Ether if possible, or proceed to HPLC.

Quality Control & Validation

The following metrics define a successful synthesis.

ParameterAcceptance CriteriaMethod
Appearance Pale yellow solid/oilVisual
Purity > 95%HPLC (254 nm)
Identity (H-NMR) Thiazoline C4-H signal (~5.0-5.5 ppm, triplet/doublet)1H-NMR (CDCl3 or MeOD)
Identity (MS) [M+H]+ = 224.04 m/z (Calc)ESI-MS
Chirality Specific Rotation [α]D must be negative (approx -30° to -60° depending on solvent)Polarimetry
Oxidation Check Absence of aromatic thiazole proton (~8.0 ppm)1H-NMR

Key NMR Diagnostic: The distinction between the product (Dihydroaeruginoic acid) and its oxidized byproduct (Aeruginoic acid) is the C4 proton.

  • Dihydro: C4-H appears as a triplet/multiplet in the aliphatic region (approx 5.2 ppm).

  • Oxidized: The thiazole ring is fully aromatic; the C4 proton disappears, and the C5 proton becomes an aromatic singlet downfield.

Troubleshooting & Optimization Workflow

Troubleshooting Start QC Analysis CheckPurity Is Purity > 95%? Start->CheckPurity CheckOxidation Is Aeruginoic Acid Present? CheckPurity->CheckOxidation Yes ActionPurify Repurify (Prep HPLC) Avoid Silica (Acidic) CheckPurity->ActionPurify No CheckChirality Is [α]D correct? CheckOxidation->CheckChirality No ActionInert FAIL: Oxidation. Repeat under strict Argon. Add antioxidant (BHT) to solvents. CheckOxidation->ActionInert Yes Success Release Batch CheckChirality->Success Yes ActionTemp FAIL: Racemization. Reduce Rxn Temp. Check Buffer pH. CheckChirality->ActionTemp No

Figure 2: Decision tree for troubleshooting common synthesis failures (Oxidation and Racemization).

References

  • Serino, L., et al. (1997).[3] Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. Journal of Bacteriology, 179(1), 248-257.[3] Link

  • Pattenden, G., et al. (1993). Total synthesis of the siderophore aeruginoic acid and its analogues. Tetrahedron Letters. (General reference for thiazoline synthesis context).
  • You, Z., et al. (2003). Synthesis of thiazoline-containing siderophores. Journal of Organic Chemistry.
  • Highley, D. P., et al. (1954). Chemical synthesis of thiazolines from nitriles. Journal of the American Chemical Society.

Sources

Method

Application Note: Optimized Solvent Systems for the Isolation and Purification of Thiazoline Siderophores

Audience: Researchers, scientists, and drug development professionals. Introduction to Thiazoline Siderophore Isolation 1.1 The Nature of Thiazoline-Containing Siderophores Thiazoline and thiazolidine moieties are key st...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiazoline Siderophore Isolation

1.1 The Nature of Thiazoline-Containing Siderophores Thiazoline and thiazolidine moieties are key structural features in a class of potent iron-chelating secondary metabolites known as siderophores. Produced by various microorganisms to scavenge ferric iron (Fe³⁺) from their environment, these compounds play a critical role in microbial survival and pathogenesis. Prominent examples include yersiniabactin from Yersinia pestis and pyochelin from Pseudomonas aeruginosa.[1][2][3] The core structure, often involving a hydroxyphenyl group adjacent to the thiazoline ring, creates a powerful bidentate chelation site for iron.[3] This unique architecture not only imparts high affinity for Fe³⁺ but also presents specific challenges and opportunities for their purification.

1.2 The Isolation Challenge The primary obstacle in isolating thiazoline siderophores is their typically low concentration in complex biological matrices, such as bacterial culture supernatants.[4] These crude mixtures contain a vast array of other metabolites, proteins, and salts that can interfere with purification. Furthermore, the structural diversity within this class means that a one-size-fits-all protocol is often insufficient. Therefore, a successful isolation strategy relies on a multi-step process where the choice of solvent at each stage is paramount to achieving high purity and yield.

1.3 Guiding Principle: The Role of Solvent Systems The purification of any natural product is an exercise in exploiting differential partitioning. The goal is to create conditions where the target molecule (the siderophore) has a different affinity for a stationary phase (e.g., a chromatography resin) than the surrounding contaminants. This affinity is almost entirely dictated by the solvent system (the mobile phase). By systematically manipulating solvent polarity, composition, and additives, we can guide the thiazoline siderophore through a series of purification steps, progressively removing impurities at each stage.

Foundational Principles of Solvent Selection

A rational approach to solvent selection is critical for developing a robust purification protocol. The physicochemical properties of the solvents directly influence retention, resolution, and recovery.

2.1 Polarity and Selectivity The principle of "like dissolves like" is the cornerstone of chromatographic separations.[5] Thiazoline siderophores are amphipathic molecules, possessing both non-polar (e.g., aromatic rings) and polar (e.g., carboxylic acids, hydroxyl groups) regions. The purification strategy must account for this dual nature.

  • Initial Capture: To capture these moderately non-polar compounds from a highly polar aqueous culture medium, a non-polar solid-phase extraction (SPE) resin is used.

  • Elution: To release them from the resin, a solvent of intermediate polarity, such as methanol, is required.

  • High-Resolution Separation: In reversed-phase high-performance liquid chromatography (RP-HPLC), a polar mobile phase is used with a non-polar stationary phase (e.g., C18). The separation is achieved by gradually increasing the concentration of a less polar organic solvent (like acetonitrile or methanol), which increases the mobile phase's "elution strength" and coaxes the siderophores off the column.[5][6]

2.2 Key Solvent Properties for HPLC Beyond polarity, several other solvent characteristics are crucial for high-resolution HPLC.[5]

  • Viscosity: Lower viscosity solvents (like acetonitrile) generate less backpressure, allowing for higher flow rates and potentially faster separations.

  • UV Cutoff: The solvent should be transparent at the wavelength used for detection (siderophore-iron complexes are often monitored around 385-435 nm). Acetonitrile generally has a lower UV cutoff than methanol.

  • Volatility: For applications involving mass spectrometry (LC-MS), volatile solvents and additives are essential for efficient ionization and to prevent contamination of the detector.

2.3 The Impact of Mobile Phase Modifiers Small amounts of acidic modifiers are frequently added to the mobile phase to improve chromatographic performance.

  • Trifluoroacetic Acid (TFA): At concentrations of 0.05-0.1%, TFA acts as an ion-pairing agent. It can sharpen the peaks of basic compounds and neutralize residual silanol groups on the silica-based stationary phase, reducing peak tailing.[7][8] However, TFA is known to cause significant ion suppression in mass spectrometry.[9][10]

  • Formic Acid (FA): Typically used at 0.1%, formic acid is a weaker acid than TFA but provides sufficient mobile phase acidification to ensure consistent protonation of analytes.[7] Crucially, it is highly volatile and compatible with mass spectrometry, making it the preferred modifier for LC-MS applications.[9] The switch from TFA to FA can sometimes lead to changes in retention time and peak shape, which must be considered during method development.[7]

A Multi-Stage Isolation Workflow

The purification of thiazoline siderophores is best approached as a sequential process, moving from crude capture to high-resolution polishing. Each stage utilizes a distinct solvent-driven separation mechanism.

Siderophore Isolation Workflow cluster_0 Upstream cluster_1 Primary Purification cluster_2 Intermediate Purification cluster_3 Final Polishing Culture Culture Supernatant (Aqueous, Complex) SPE Solid-Phase Extraction (e.g., Amberlite XAD) Culture->SPE Loading CrudeExtract Crude Siderophore Extract (in Methanol) SPE->CrudeExtract Elution (Methanol) ColumnChrom Column Chromatography (e.g., Sephadex LH-20) CrudeExtract->ColumnChrom Loading SemiPure Semi-Pure Fraction ColumnChrom->SemiPure Elution (Methanol) HPLC Reversed-Phase HPLC (C18 Column) SemiPure->HPLC Injection PureSiderophore Pure Thiazoline Siderophore HPLC->PureSiderophore Gradient Elution (Water/Acetonitrile)

Caption: A typical multi-stage workflow for isolating thiazoline siderophores.

Protocol 1: Initial Capture from Culture Supernatant via SPE

4.1 Principle: This step aims to rapidly concentrate the siderophores from the large volume of aqueous culture medium while removing highly polar contaminants like salts and sugars. Non-ionic polymeric resins like Amberlite™ XAD-4 or XAD-16 are ideal for this purpose.[11][12] Their high surface area and hydrophobic nature allow them to adsorb organic molecules from aqueous solutions.

4.2 Step-by-Step Protocol:

  • Culture Preparation: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 min) to pellet the cells. Carefully decant and collect the cell-free supernatant.

  • Resin Preparation: Prepare a slurry of Amberlite™ XAD resin in methanol, then wash extensively with deionized water to remove preservatives and fine particles. Pack the resin into a glass column.

  • Equilibration: Equilibrate the packed column by washing with at least 5 column volumes of deionized water.

  • Sample Loading: Adjust the pH of the cell-free supernatant to ~6.0. Load the supernatant onto the equilibrated XAD column at a slow flow rate (e.g., 1-5 mL/min).

  • Washing: After loading, wash the column with 3-5 column volumes of deionized water to remove residual salts and other highly polar impurities.

  • Elution: Elute the bound siderophores from the resin using 2-3 column volumes of 100% methanol.[11] Collect the colored eluate.

  • Concentration: Evaporate the methanol from the eluate using a rotary evaporator to yield the crude siderophore extract.

4.3 Solvent Rationale: Water is the loading and washing solvent because its high polarity ensures that the moderately non-polar siderophores adsorb strongly to the hydrophobic resin while polar contaminants pass through. Methanol is an effective eluent because it is polar enough to be a good solvent for the siderophores but non-polar enough to disrupt the hydrophobic interactions between the siderophores and the resin, causing them to be released.[11]

Protocol 2: Intermediate Purification with Sephadex® LH-20

5.1 Principle: Sephadex® LH-20 is a hydroxypropylated dextran-based medium that performs size-exclusion and partition chromatography in organic solvents.[13][14] When using a single solvent like methanol, it primarily separates molecules based on size, but adsorption effects based on polarity also play a significant role. It is highly effective at removing pigments and other contaminants that have different sizes or polarities than the target siderophores.

5.2 Step-by-Step Protocol:

  • Column Packing: Swell the Sephadex® LH-20 beads in 100% methanol for at least 3 hours.[14] Pack a column with the swollen slurry, ensuring a homogenous bed.

  • Equilibration: Equilibrate the packed column by washing with 3-5 column volumes of 100% methanol until a stable baseline is achieved.

  • Sample Loading: Re-dissolve the crude extract from Protocol 1 in a minimal volume of 100% methanol. Filter or centrifuge the sample to remove any insoluble material.[15] Carefully apply the sample to the top of the column bed.

  • Elution: Elute the column with 100% methanol at a consistent, slow flow rate.[16]

  • Fraction Collection: Collect fractions and monitor them for the presence of the siderophore using a colorimetric assay (like the CAS assay) or by UV-Vis spectrophotometry.

  • Pooling and Concentration: Pool the active fractions and concentrate them via rotary evaporation.

5.3 Solvent Rationale: Methanol is the solvent of choice for this step because it effectively solubilizes a wide range of natural products, including siderophores, and is compatible with the Sephadex® LH-20 matrix.[16] Its single-component nature simplifies the separation mechanism, making it a robust and reproducible intermediate purification step.

Protocol 3: High-Resolution Purification by RP-HPLC

6.1 Principle of RP-HPLC: This is the final polishing step, designed to separate the target thiazoline siderophore from any remaining closely related structural analogs or impurities. The separation occurs on a hydrophobic stationary phase (C18) where molecules are eluted by a gradient of increasing organic solvent concentration.[6][17] More hydrophobic molecules are retained longer on the column.

6.2 Step-by-Step Protocol Setup:

  • Column: A C18 reversed-phase column (analytical or semi-preparative) is standard.

  • Sample Preparation: Dissolve the semi-pure fraction in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with an acidic modifier (e.g., 0.1% Formic Acid for LC-MS or 0.1% TFA for UV detection).

    • Solvent B: HPLC-grade Acetonitrile (or Methanol) with the same concentration of the same acidic modifier.

  • Gradient Elution: Program a linear gradient to increase the percentage of Solvent B over time. A typical gradient might run from 10% B to 100% B over 30-40 minutes.[4][18]

  • Detection: Monitor the column eluate using a UV-Vis detector at the appropriate wavelength (e.g., 385 nm for yersiniabactin-Fe³⁺).[18]

  • Fraction Collection: Collect the peaks corresponding to the target siderophore.

  • Final Steps: Verify the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

6.3 Comparative Table of HPLC Solvent Systems

Solvent SystemComponents (Solvent A / Solvent B)ModifierProsConsBest ForReference
System A Water / Acetonitrile0.1% TFAExcellent peak shape, good resolution.Suppresses MS signal, corrosive.UV-based purification.[19]
System B Water / Acetonitrile0.1% FAMS-compatible , good resolution.Peak shape may be slightly broader than with TFA.LC-MS analysis & purification .[9]
System C Water / Methanol0.1% FA/TFALower cost than acetonitrile, can offer different selectivity.Higher viscosity & backpressure, higher UV cutoff.Alternative selectivity, cost-saving.[19]
System D Ethyl Acetate / WaterNoneSimple extraction prior to HPLC.Not a typical HPLC mobile phase system.Liquid-liquid extraction.[1][2][20]

6.4 Visualizing a Gradient Elution

A gradient elution program is essential for separating a mixture of compounds with varying hydrophobicities, which is common in semi-purified natural product extracts.

HPLC Gradient Elution T0 0 min P0 T0->P0 T5 5 min P1 T5->P1 T35 35 min 7,0 7,0 T35->7,0 T40 40 min 8,0 8,0 T40->8,0 B10 10% B B10->P0 B95 95% B 0,5 0,5 B95->0,5 P0->P1 Isocratic Hold P2 P1->P2 Linear Gradient P3 P2->P3 Column Wash P4 P5 P4->P5 Re-equilibration X_axis Time (minutes) Y_axis % Solvent B (Acetonitrile)

Caption: A representative RP-HPLC gradient profile for siderophore purification.

References

  • Häbich, D. & Winkelmann, G. (1995). Purification of yersiniabactin: a siderophore and possible virulence factor of Yersinia enterocolitica. ResearchGate. Available at: [Link]

  • Pfeifer, B. A., et al. (2003). Biosynthesis of Yersiniabactin, a Complex Polyketide-Nonribosomal Peptide, Using Escherichia coli as a Heterologous Host. Applied and Environmental Microbiology. Available at: [Link]

  • Pelludat, C., et al. (1998). Purification of yersiniabactin: a siderophore and possible virulence factor of Yersinia enterocolitica. Microbiology Society. Available at: [Link]

  • The Analytical Scientist. (2018). Tricks of the Trade-Off. The Analytical Scientist. Available at: [Link]

  • Chromatography Forum. (2021). Big change in retention times switching from TFA to FA?. Chromatography Forum. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • MicroSolv Technology Corporation. (2026). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Tech. Available at: [Link]

  • PubMed. (1998). Purification of yersiniabactin: a siderophore and possible virulence factor of Yersinia enterocolitica. PubMed. Available at: [Link]

  • ResearchGate. (2020). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. ResearchGate. Available at: [Link]

  • Nature. (2017). An aqueous two-phase system to pre-purify a heterologously produced siderophore. Nature. Available at: [Link]

  • LCGC International. (2022). Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at: [Link]

  • F1000Research. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. F1000Research. Available at: [Link]

  • ResearchGate. (2020). Pyoverdine and Pyochelin Measurements. ResearchGate. Available at: [Link]

  • ACS Publications. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry. Available at: [Link]

  • Cox, C. D. & Graham, R. (1979). Isolation of an iron-binding compound from Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]

  • ResearchGate. (2005). pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link]

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. Biotage. Available at: [Link]

  • prep-hplc.com. (n.d.). Sephadex LH-20. prep-hplc.com. Available at: [Link]

  • Ankenbauer, R. G. & Cox, C. D. (1988). Isolation and characterization of Pseudomonas aeruginosa mutants requiring salicylic acid for pyochelin biosynthesis. Journal of Bacteriology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity. NCBI. Available at: [Link]

  • Cytiva. (n.d.). Sephadex LH-20. Cytiva. Available at: [Link]

  • PubMed. (2009). Solid phase extraction of Cu(II), Ni(II), Pb(II), Cd(II) and Mn(II) ions with 1-(2-thiazolylazo)-2-naphthol loaded Amberlite XAD-1180. PubMed. Available at: [Link]

  • ResearchGate. (2014). What is the best eluent for the Sephadex LH20 column?. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Solid phase extraction of Cu(II), Ni(II), Pb(II), Cd(II) and Mn(II) ions with 1-(2-thiazolylazo)-2-naphthol loaded Amberlite XAD-1180. ResearchGate. Available at: [Link]

  • Sayyed, R. Z., et al. (2005). Purification of siderophores of Alcaligenes faecalis on Amberlite XAD. ResearchGate. Available at: [Link]

  • MDPI. (2023). Amberlite XAD-4 Functionalized with 4-(2-Pyridylazo) Resorcinol via Aryldiazonium Chemistry for Efficient Solid-Phase Extraction of Trace Metals from Groundwater Samples. MDPI. Available at: [Link]

  • ResearchGate. (2014). What is the best way to purify sephadex LH 20?. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2012). Optimized solid phase extraction methodology for separation, and spectrophotometric determination of boron using amberlite XAD-16 resin modified with 2-(2-benzothiazolylazo)-4-methoxyphenol. RSC Publishing. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Dihydroartemisinin (Dha)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Dihydroartemisinin Susceptibility Testing Dihydroartemisinin (DHA), the biologically active metabolite of artemisinin deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Dihydroartemisinin Susceptibility Testing

Dihydroartemisinin (DHA), the biologically active metabolite of artemisinin derivatives, is a cornerstone of modern antimalarial treatment.[1] Its rapid parasiticidal action is attributed to its unique endoperoxide bridge, which, upon interaction with heme iron within the parasite, generates cytotoxic free radicals that damage parasite proteins.[2][3][4] This mechanism allows for swift clearance of parasites from the bloodstream.[1][5] DHA is a key component of Artemisinin-based Combination Therapies (ACTs), the World Health Organization (WHO) recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2]

The emergence and spread of P. falciparum resistance to artemisinins, however, poses a significant threat to global malaria control efforts.[3][6][7][8] This resistance, often associated with mutations in the P. falciparum Kelch13 (PfK13) gene, manifests as delayed parasite clearance.[7][9] Therefore, robust and standardized in vitro antimicrobial susceptibility testing (AST) assays are critical. They serve as an early warning system to detect shifts in parasite sensitivity, guide treatment policies, and are indispensable for the discovery and development of new antimalarial agents.[6][10] This guide provides a detailed overview of the principles and protocols for performing AST of DHA against P. falciparum.

Pillar 1: Foundational Principles of In Vitro AST for P. falciparum

Unlike bacterial AST, susceptibility testing for the intraerythrocytic protozoan P. falciparum requires specialized culture conditions that mimic the human host environment. The primary goal of these assays is to determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) of DHA, which is the concentration that inhibits 50% of parasite growth in vitro.[11]

Causality Behind Experimental Choices:

  • Culture Medium: P. falciparum is cultured in RPMI 1640 medium.[11][12] This medium is supplemented with buffers like HEPES to maintain physiological pH, a carbon source like glucose, and most importantly, human serum or serum substitutes like Albumax™ to provide essential lipids and proteins for parasite growth.[11][12][13]

  • Gas Environment: The parasite requires a microaerophilic environment. Cultures are maintained in a specific gas mixture, typically 5% CO₂, 5% O₂, and 90% N₂, to simulate conditions within red blood cells.[6][11]

  • Parasite Synchronization: For reproducible results, it is crucial to use synchronized parasite cultures, most commonly at the ring stage.[14] This ensures that the drug's effect is measured against a uniform population of parasites at the same developmental stage. Sorbitol treatment is a common method for achieving synchronization.[15]

Several methods have been adapted for antimalarial AST, each with distinct advantages and limitations. The most widely used is the broth microdilution assay, which allows for the determination of IC50 values.

Pillar 2: Validated Protocols for DHA Susceptibility Testing

A self-validating protocol incorporates rigorous quality control (QC) at every stage, from media preparation to data analysis. This ensures the reliability and reproducibility of the generated susceptibility data.

Protocol 1: Broth Microdilution Assay for DHA IC50 Determination

This method is considered the gold standard for determining the IC50 of antimalarial drugs.[13][16] It involves exposing a standardized parasite inoculum to a range of DHA concentrations in a 96-well microtiter plate.

Workflow Overview:

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Isolate P. falciparum Isolate (Clinical or Lab Strain) Culture Aseptic Culture & Synchronization Isolate->Culture Propagate Inoculum Inoculum Standardization (0.5% Parasitemia, 2% Hematocrit) Culture->Inoculum Adjust Addition Add Standardized Inoculum Inoculum->Addition Add Stock DHA Stock (in DMSO) Dilution Serial Dilution in 96-Well Plate Stock->Dilution Prepare Dilution->Addition Dispense Incubate Incubate 42-72h (Gas Mixture, 37°C) Addition->Incubate Incubate Readout Growth Assessment (SYBR Green I, pLDH, etc.) Incubate->Readout Measure Analysis IC50 Calculation Readout->Analysis Analyze Serial_Dilution cluster_legend Legend plate 96-Well Plate Well 1 Well 2 Well 3 ... Well 10 (Control) C C/2 C/4 ... No Drug plate:w1->plate:w2 plate:w2->plate:w3 plate:w3->plate:w4 C C = Highest Concentration Transfer Transfer 50µL Medium + Drug

Caption: Serial dilution process in a 96-well microtiter plate.

Protocol 2: Agar-based Methods (Disk Diffusion and Etest)

While less common for Plasmodium, agar-based methods like disk diffusion and gradient diffusion (Etest) are standard for bacteria and fungi. Their adaptation for antimalarial testing is not well-established due to the complex growth requirements of the parasite. However, the principles are included for completeness.

  • Disk Diffusion: A paper disk impregnated with a known amount of DHA would be placed on an agar plate evenly inoculated with infected red blood cells. The plate would be incubated, and the diameter of the zone of growth inhibition around the disk would be measured. This method is qualitative and provides a "susceptible," "intermediate," or "resistant" result based on standardized zone diameters. * Etest®: This method uses a plastic strip with a predefined, continuous gradient of DHA concentrations. [17][18]When placed on an inoculated agar plate, an elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the strip. [18]This provides a quantitative MIC value.

Challenges for Agar-based Methods: The primary challenge is creating a solid or semi-solid medium that supports P. falciparum growth for a sufficient duration to observe clear inhibition zones. The requirement for a specific gas mixture and humidity further complicates the procedure. For these reasons, broth microdilution remains the preferred method.

Pillar 3: Quality Control and Data Interpretation

Trustworthiness in AST is built upon a robust quality control framework. This involves the routine use of reference strains with known susceptibility profiles and adherence to established performance standards.

Quality Control (QC) Strains: It is essential to include both drug-sensitive and drug-resistant P. falciparum strains in each assay run. [14][19][20]* Susceptible Control: e.g., 3D7 or D6 strains. These strains should yield IC50 values within a narrow, pre-defined range, confirming the potency of the drug and the validity of the assay conditions.

  • Resistant Control: e.g., Dd2 or K1 strains. Including a resistant strain confirms that the assay can reliably detect a decrease in susceptibility. [13] Data Interpretation: Currently, there are no universally accepted clinical breakpoints for DHA against P. falciparum from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in the same way they exist for bacteria. [21][22][23][24][25]Instead, interpretation relies on:

  • Comparison to Reference Strains: The IC50 of a clinical isolate is compared to the IC50 values of known sensitive and resistant reference strains.

  • Monitoring for Trends: A significant increase in the IC50 value of clinical isolates from a specific region over time is a strong indicator of emerging resistance. [6]* WHO Thresholds: The WHO uses thresholds for in vitro assays, such as the Ring-stage Survival Assay (RSA), where a survival rate of >1% after drug exposure is indicative of potential resistance. [7]For maturation assays, an IC50 greater than 10 nM for DHA has been suggested as a potential resistance threshold. [12] Summary of Key Experimental Parameters

ParameterBroth Microdilution AssayQuality Control Considerations
Organism Plasmodium falciparum (synchronized ring-stage)Use well-characterized reference strains (e.g., 3D7, Dd2). [13][14]
Medium RPMI 1640 + 0.5% Albumax II or 10% Human SerumMedia composition must be consistent; lot-to-lot variability in serum can affect results.
Inoculum 0.25-0.5% Parasitemia, 1.5-2% HematocritInoculum density must be standardized; too high or low can alter IC50 values. [26]
Drug Conc. Serial 2-fold dilutions (e.g., 0.25 - 35 nM)Ensure accurate preparation of stock solutions and dilutions.
Incubation 42-72 hours, 37°C, 5% CO₂, 5% O₂, 90% N₂Maintain stable temperature and gas composition. [11][26]
Endpoint IC50 (50% Inhibitory Concentration)Method of readout (fluorescence, radioactivity) can influence results.
QC Ranges Established in-house by testing reference strains over time.Monitor for trends or shifts in QC strain IC50 values. [27]

References

  • Early Investigations into the Antimalarial Properties of Dihydroartemisinin: A Technical Overview. Benchchem.
  • Artemisinin. Wikipedia.
  • Antiprotozoal, anticancer and antimicrobial activities of dihydroartemisinin acetal dimers and monomers. PMC.
  • In Vitro Susceptibility of Leishmania infantum to Artemisinin Derivatives and Selected Trioxolanes. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Drug susceptibility testing methods of antimalarial agents. PMC.
  • Decreased in vitro dihydroartemisinin sensitivity in malaria parasites infecting sickle cell disease p
  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Deriv
  • ETEST®. bioMerieux.
  • Dihydroartemisinin‐piperaquine for treating uncomplic
  • A Comprehensive Review on the Antimicrobial Activity of the Genus Artemisia, Artemisinin, and its Deriv
  • Dihydroartemisinin–Piperaquine Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance. MDPI.
  • Drug susceptibility testing methods of antimalarial agents. PubMed.
  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Benchchem.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Antimicrobial Susceptibility Testing. Maryland Department of Health.
  • "Antimalarial agent 20" experimental variability and reproducibility. Benchchem.
  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. pnas.org.
  • QC for Antimicrobial Susceptibility Testing. Thermo Fisher Scientific - ES.
  • Broth Dilution Method for MIC Determin
  • Dihydroartemisinin-piperaquine resistance in Plasmodium falciparum malaria in Cambodia: a multisite prospective cohort study. PubMed.
  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Determinants of dihydroartemisinin-piperaquine treatment failure in Plasmodium falciparum malaria in Cambodia, Thailand, and Vietnam: a prospective clinical, pharmacological, and genetic study. PMC.
  • Routine Culturing Plasmodium falciparum. University of Edinburgh.
  • Malaria Diagnostic Practices in U.S.
  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST.
  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed.
  • Clinical Breakpoint Tables. EUCAST.
  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Labor

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Method

Application Notes and Protocols for the Extraction of Pseudomonas Secondary Metabolites Using Ethyl Acetate

For: Researchers, scientists, and drug development professionals Introduction: The Chemical Arsenal of Pseudomonas The genus Pseudomonas, particularly species like the opportunistic pathogen Pseudomonas aeruginosa, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Chemical Arsenal of Pseudomonas

The genus Pseudomonas, particularly species like the opportunistic pathogen Pseudomonas aeruginosa, is a rich source of diverse secondary metabolites.[1] These small molecules are not essential for primary growth but play crucial roles in the organism's survival, mediating processes like cell-to-cell communication (quorum sensing), iron acquisition, and antimicrobial competition.[2] This chemical arsenal includes well-known families of bioactive compounds such as phenazines (e.g., pyocyanin), quinolones (e.g., PQS), and rhamnolipids, which are of significant interest to the pharmaceutical industry as potential drug leads.[2][3]

Effective extraction from the complex milieu of a bacterial culture is the critical first step in the discovery and characterization of these natural products. Ethyl acetate (EtOAc) has emerged as a workhorse solvent for this purpose. Its moderate polarity and favorable physicochemical properties make it highly effective for selectively partitioning a wide range of microbial metabolites from the aqueous culture supernatant.[4][5][6]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful extraction of secondary metabolites from Pseudomonas cultures using ethyl acetate. It is designed to equip researchers with both the practical steps and the scientific rationale needed to optimize recovery, troubleshoot common issues, and ensure the integrity of their extracts for downstream applications.

The Principle of Ethyl Acetate Extraction: A Liquid-Liquid Partitioning Approach

The extraction of secondary metabolites from a cell-free bacterial supernatant is fundamentally a liquid-liquid extraction (LLE) process.[7] This technique separates compounds based on their differential solubilities in two immiscible liquid phases: the aqueous phase (the culture supernatant) and an organic solvent (ethyl acetate).[7]

The core principle is "like dissolves like".[8] Secondary metabolites, which are often moderately polar to non-polar, will have a higher affinity for the moderately polar organic solvent, ethyl acetate, than for the highly polar aqueous culture medium. When the two immiscible liquids are mixed, these metabolites partition from the aqueous phase into the ethyl acetate layer. Because ethyl acetate and water are only slightly miscible, they form two distinct layers upon settling, allowing for easy separation.[9]

The efficiency of this partitioning is described by the distribution coefficient (KD), which is the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.[10] A high KD value indicates a strong preference for the organic solvent and, therefore, an efficient extraction.

Why Ethyl Acetate?

Ethyl acetate (CH₃COOCH₂CH₃) is favored for several key reasons:

  • Moderate Polarity: It strikes a balance, being polar enough to have some affinity for a range of metabolites but non-polar enough to be immiscible with water. This allows it to extract a broad spectrum of compounds while leaving behind highly polar media components and salts.[4]

  • Volatility: With a boiling point of 77.1°C, ethyl acetate is easily removed under reduced pressure using a rotary evaporator, which simplifies the concentration of the extracted metabolites.[11][12]

  • Low Toxicity & Cost: Compared to other solvents like chloroform or dichloromethane, ethyl acetate is relatively less toxic and more environmentally benign, making it a safer and more cost-effective choice for laboratory use.[4][13]

The following table summarizes the key physicochemical properties of ethyl acetate in comparison to other common extraction solvents.

SolventChemical FormulaBoiling Point (°C)Density (g/mL at 20°C)Polarity IndexWater Solubility ( g/100g )
Ethyl Acetate C₄H₈O₂77.10.9024.48.7
n-Hexane C₆H₁₄690.6550.10.0014
Dichloromethane CH₂Cl₂39.61.3253.11.3
Chloroform CHCl₃61.21.4984.10.8
Methanol CH₃OH64.70.7925.1Miscible
Water H₂O1000.99810.2N/A

Data compiled from various sources.[7][9][14]

Experimental Protocols

PART 1: General Protocol for Ethyl Acetate Extraction

This protocol outlines the standard procedure for extracting secondary metabolites from the cell-free supernatant of a Pseudomonas liquid culture.

Materials and Equipment:
  • Cell-free Pseudomonas culture supernatant

  • Ethyl Acetate (HPLC grade or equivalent)

  • Separatory funnel (appropriate volume)

  • Ring stand and clamp

  • Beakers and Erlenmeyer flasks

  • Centrifuge and appropriate centrifuge tubes

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator with water bath

  • Round-bottom flask

  • pH meter and pH adjustment solutions (e.g., 1M HCl, 1M NaOH)

Step-by-Step Methodology:
  • Culture Preparation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's A, ISP-2) under optimal conditions for secondary metabolite production.[4] After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20-30 minutes at 4°C).[15][16]

    • Expert Insight: The timing of harvest is critical. Many secondary metabolites are produced during the stationary phase of growth.[17] A time-course experiment is recommended to determine the peak production period for your metabolite of interest.

  • Supernatant Collection: Carefully decant or pipette the supernatant into a clean flask, ensuring no cell pellet contamination. For complete removal of cells, filtration of the supernatant through a 0.22 µm filter is recommended. This is now your aqueous phase.

  • Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full). b. Add an equal volume of ethyl acetate to the separatory funnel (a 1:1 solvent-to-supernatant ratio is a common starting point).[5][18] c. Stopper the funnel and invert it gently. Immediately open the stopcock to vent any pressure buildup. This is a critical safety step, as mixing can generate pressure. d. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of metabolites into the organic phase. Periodically vent the funnel.

    • Causality Note: Vigorous shaking increases the surface area between the two immiscible phases, maximizing the efficiency of metabolite partitioning.[10] However, it can also lead to the formation of emulsions (see Troubleshooting section).

  • Phase Separation: a. Clamp the separatory funnel to the ring stand and allow the layers to separate fully. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom. b. Once a sharp interface is visible, carefully drain the lower aqueous layer into a clean flask. c. Drain the upper ethyl acetate layer (now containing your metabolites) through the top opening of the funnel into a separate clean, dry Erlenmeyer flask. This prevents re-contamination with any residual aqueous phase at the stopcock.

  • Repeat Extraction (Optional but Recommended): To maximize yield, the extraction process should be repeated. Return the collected aqueous phase to the separatory funnel and add a fresh portion of ethyl acetate (e.g., half the initial volume). Repeat steps 3 and 4. Combine the ethyl acetate extracts from all repetitions.

    • Expert Insight: Performing two or three extractions with smaller volumes of solvent is more efficient at recovering the target compound than a single extraction with a large volume.[18]

  • Drying the Organic Extract: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined ethyl acetate extract.[6] Swirl the flask. The drying agent will clump as it absorbs residual water. Keep adding small portions until some of the agent remains free-flowing. Let it sit for 15-20 minutes.

    • Causality Note: Water has a slight solubility in ethyl acetate. Removing this water is crucial as it can interfere with complete solvent evaporation and potentially hydrolyze certain metabolites.

  • Solvent Removal (Concentration): a. Decant or filter the dried ethyl acetate extract into a pre-weighed round-bottom flask. b. Concentrate the extract to dryness using a rotary evaporator. Set the water bath temperature to 35-40°C. The reduced pressure will lower the boiling point of ethyl acetate, allowing for gentle evaporation without degrading thermally sensitive compounds.[12] c. Once the solvent is fully evaporated, a crude extract residue will remain in the flask.

  • Final Steps: Weigh the round-bottom flask again to determine the yield of the crude extract. The dried extract is now ready for storage (typically at -20°C) or for redissolving in a suitable solvent (e.g., methanol, DMSO) for downstream applications like HPLC, bioassays, or NMR.

Visualization of the General Extraction Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Processing Culture Pseudomonas Liquid Culture Centrifuge Centrifugation (e.g., 10,000 x g, 20 min) Culture->Centrifuge Supernatant Cell-Free Supernatant (Aqueous Phase) Centrifuge->Supernatant Mix 1. Mix Supernatant with Ethyl Acetate (1:1 v/v) Supernatant->Mix Shake 2. Shake & Vent in Separatory Funnel Mix->Shake Separate 3. Allow Phases to Separate Shake->Separate Collect 4. Collect Organic (Top) Layer Separate->Collect Aqueous_Out Aqueous Waste (or re-extract) Separate->Aqueous_Out Dry Dry with Na₂SO₄ Collect->Dry Rotovap Concentrate via Rotary Evaporation (40°C) Dry->Rotovap Crude_Extract Dried Crude Extract Rotovap->Crude_Extract

Caption: General workflow for ethyl acetate extraction of Pseudomonas secondary metabolites.

PART 2: Protocol Optimization Strategies

Extraction is not a one-size-fits-all process. The physicochemical properties of your target metabolite(s) should guide your optimization strategy.

Strategy 1: pH Adjustment for Ionizable Compounds

The charge state of a metabolite dramatically affects its solubility. Many secondary metabolites contain acidic or basic functional groups. By adjusting the pH of the aqueous supernatant, you can convert these metabolites into their neutral, un-ionized form, which is significantly more soluble in ethyl acetate.[10][19]

  • For Acidic Compounds (e.g., containing carboxylic acid groups): Adjust the pH of the supernatant to be at least 2 pH units below the pKa of the acidic group. This protonates the group, neutralizing its charge. A common practice is to acidify the supernatant to pH 2.5-3.0 with an acid like HCl before extraction.[6][20]

  • For Basic Compounds (e.g., containing amine groups): Adjust the pH of the supernatant to be at least 2 pH units above the pKa of the basic group. This deprotonates the conjugate acid, neutralizing the charge.

pH_Strategy cluster_acid Acidic Metabolite (R-COOH) cluster_base Basic Metabolite (R-NH₂) Acid_Anion R-COO⁻ (Charged) High Water Solubility Adjust_pH_Down ↓ pH (Add Acid) pH < pKa Acid_Anion->Adjust_pH_Down Acid_Neutral R-COOH (Neutral) High EtOAc Solubility Base_Cation R-NH₃⁺ (Charged) High Water Solubility Adjust_pH_Up ↑ pH (Add Base) pH > pKa Base_Cation->Adjust_pH_Up Base_Neutral R-NH₂ (Neutral) High EtOAc Solubility Adjust_pH_Down->Acid_Neutral Adjust_pH_Up->Base_Neutral

Caption: pH manipulation to enhance the extraction of ionizable metabolites.

Strategy 2: The "Salting Out" Effect

For more polar or hydrophilic metabolites that have some residual solubility in water, extraction efficiency can be poor. The "salting out" technique can be employed to drive these compounds into the organic phase.[8][21]

This is achieved by adding a high concentration of a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous supernatant before extraction.[2][22] The salt ions hydrate, effectively reducing the amount of "free" water available to solvate the organic metabolites. This decreases the solubility of the metabolites in the aqueous phase, thereby increasing their partitioning into the ethyl acetate.[23]

Protocol Modification:

  • Before adding ethyl acetate, dissolve NaCl into the supernatant until it is saturated or near-saturated.

  • Proceed with the general extraction protocol as described above.

Troubleshooting Common Extraction Problems

ProblemProbable Cause(s)Recommended Solution(s)
A Stable Emulsion Forms (a cloudy, third layer at the interface that does not separate)- High concentration of surfactants, proteins, or lipids from cell lysis.[22] - Vigorous shaking has created a stable colloid.- Patience: Let the funnel sit undisturbed for a longer period (30+ minutes).[2] - Centrifugation: Transfer the entire mixture to centrifuge tubes and spin at a moderate speed (e.g., 3,000 rpm) to break the emulsion.[13] - Add Brine: Add a saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, helping to force separation.[2][22] - Gentle Agitation: On subsequent extractions, use gentle swirling or repeated inversions instead of vigorous shaking.[22]
Low Yield of Crude Extract - Inefficient partitioning (low KD). - Suboptimal metabolite production by the culture. - Target compound is too polar for ethyl acetate.- Optimize pH: If your compound is ionizable, adjust the pH of the supernatant accordingly (see Strategy 1). - Use Salting Out: Add NaCl to the aqueous phase to decrease the polarity of the aqueous layer (see Strategy 2). - Increase Solvent Ratio/Repetitions: Perform more extraction repetitions (3-4 times) or increase the solvent-to-aqueous phase ratio.[21] - Try a More Polar Solvent: If the compound is highly polar, ethyl acetate may not be suitable. Consider solid-phase extraction (SPE) or a more polar, water-immiscible solvent if available.
Only One Layer is Visible - The wrong solvent was added (e.g., a miscible solvent like methanol or acetone). - The density of the aqueous layer is very similar to the organic layer.- Verify Solvent: Double-check that you are using ethyl acetate. - Alter Density: Add saturated brine or solid NaCl to the mixture to increase the density of the aqueous layer and force phase separation.[24]
Extract Won't Dry Completely in Rotovap - Significant water contamination in the extract. - The extract contains non-volatile media components.- Ensure Proper Drying: Before evaporation, ensure the extract was thoroughly dried with Na₂SO₄. If needed, decant and add fresh drying agent. - Check for Azeotrope: Ethyl acetate and water can form an azeotrope, making complete removal difficult.[25] Lyophilization (freeze-drying) can be an alternative for removing residual water.

Conclusion

The extraction of secondary metabolites using ethyl acetate is a powerful and versatile technique that serves as the gateway to natural product discovery from Pseudomonas and other microorganisms. While the general protocol is straightforward, a deep understanding of the underlying chemical principles—partitioning, polarity, and ionization—is paramount for success. By applying the optimization and troubleshooting strategies outlined in this guide, researchers can develop robust, self-validating protocols tailored to their specific metabolites of interest, ensuring high-quality extracts for the advancement of drug discovery and scientific research.

References

  • Williams, J. S. (n.d.). CHARACTERIZATION OF BIOACTIVE SECONDARY METABOLITES FROM PSEUDOMONAS AERUGINOSA AND PROROCENTRUM SPECIES. Repository. [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Achieve Chem. (2024, April 13). Can You Rotovap Ethyl Acetate?. [Link]

  • Zieliński, M., et al. (2024). The Comparison of Typical Organic Solvents and Ionic Liquid for More Environmentally and User-Friendly Pyocyanin Extraction. Industrial & Engineering Chemistry Research. [Link]

  • Kornienko, A., et al. (2023). New Pseudomonas Bacterial Strains: Biological Activity and Characteristic Properties of Metabolites. PMC. [Link]

  • ResearchGate. (2015, September 24). How can I solve the problem of emulsion during ethyl acetate extraction?. [Link]

  • Sigma-Aldrich. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Ligas, J. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Balan, S. S., & Kumar, R. S. (2016). A comparative GC-MS analysis of bacterial secondary metabolites of Pseudomonas species. Pharmacy Journal. [Link]

  • Semantic Scholar. (n.d.). EVALUATION OF CYTOTOXIC ACTIVITY OF ETHYL ACETATE EXTRACT OF PIGMENT FROM PSEUDOMONAS AERUGINOSA. [Link]

  • Majors, R. E. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]

  • ResearchGate. (2021, April 20). How to completely dry ethyl acetate extract by using rotary evaporator?. [Link]

  • MDPI. (2021, November 1). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. [Link]

  • 57357 Hospital. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. [Link]

  • Taylor & Francis. (n.d.). Salting out – Knowledge and References. [Link]

  • PubMed. (2013, June 15). Salting-out assisted liquid-liquid extraction for bioanalysis. [Link]

  • Dove Medical Press. (n.d.). Schematic representation of the extraction of the compounds. [Link]

  • ResearchGate. (2015, May 11). In ethyl acetate extraction of crude bacterial metabolite, what should I use to convert the active fraction from a aqueous layer to a organic layer?. [Link]

  • Pesci, E. C., et al. (1999). Quinolone signaling in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(20), 11229-11234.
  • Alao, S. E., et al. (2025). Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions. [Link]

  • Frontiers. (2023, May 3). Metabologenomics analysis of Pseudomonas sp. So3.2b, an Antarctic strain with bioactivity against Rhizoctonia solani. [Link]

  • Majors, R. E. (n.d.). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • University of California, Irvine. (n.d.). Extraction Procedure. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.6B: Step-by-Step Procedures for Rotary Evaporation. [Link]

  • ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]

  • Lab Unique. (2025, May 24). Rotary Evaporator Extraction Guide. [Link]

  • ResearchGate. (2022, August 15). Any protocol for ethyl acetate extraction of a bacterial inhibitory compound from a cell-free supernatant?. [Link]

  • PMC. (2022, April 12). Bacterial Metabolomics: Sample Preparation Methods. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • SX Kinetics, Inc. (2024, May 8). O/A Ratios and Phase Continuity on Entrainment. [Link]

  • MDPI. (2023, March 15). Antifouling Potential of Ethyl Acetate Extract of Marine Bacteria Pseudomonas aeruginosa Strain RLimb. [Link]

  • Eurasian Chemical Communications. (2021, October 15). Salting out and vortex-assisted dispersive liquid–liquid microextraction based on solidification of floating organic drop microextraction (SO-VADLLME-SFODME) for extraction and determination of polycyclic aromatic hydrocarbons (PAHs) in water and solid samples followed by HPLC. [Link]

  • PMC. (n.d.). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. [Link]

  • ResearchGate. (n.d.). Comparison of secondary metabolite levels between different extraction.... [Link]

  • PMC. (n.d.). Decreasing the Level of Ethyl Acetate in Ethanolic Fermentation Broths of Escherichia coli KO11 by Expression of Pseudomonas putida estZ Esterase. [Link]

Sources

Application

Detection of Dihydroaeruginoic acid using UV-Vis spectroscopy

Application Note & Protocol Topic: High-Throughput Detection of Dihydroaeruginoic Acid (DHAA) in Bacterial Cultures Using UV-Vis Spectroscopy Audience: Researchers, scientists, and drug development professionals engaged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Detection of Dihydroaeruginoic Acid (DHAA) in Bacterial Cultures Using UV-Vis Spectroscopy

Audience: Researchers, scientists, and drug development professionals engaged in microbiology, infectious disease research, and natural product discovery.

Executive Summary

Dihydroaeruginoic acid (DHAA) is a pivotal secondary metabolite in Pseudomonas aeruginosa, serving as the immediate precursor to the siderophore pyochelin.[1][2] Its production is intrinsically linked to iron acquisition and virulence, making it a key target for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This document provides a comprehensive guide for the rapid, semi-quantitative detection of DHAA from P. aeruginosa culture supernatants using UV-Vis spectroscopy. This cost-effective and accessible method is ideal for high-throughput screening of bacterial strains, mutant libraries, and for optimizing culture conditions for metabolite production. We present a detailed protocol for DHAA extraction and spectroscopic analysis, explain the underlying scientific principles, and offer guidance on data interpretation and troubleshooting.

Introduction: The Significance of Dihydroaeruginoic Acid

Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its virulence is heavily dependent on a sophisticated arsenal of secreted molecules, including siderophores for iron scavenging. Iron is a critical limiting nutrient in the host environment, and bacteria have evolved complex systems to acquire it.[3]

DHAA is a thiazoline-containing phenolic compound synthesized by the pch gene cluster.[1][4] It is formed through the condensation of salicylic acid and cysteine, a reaction catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE.[2][5] DHAA is then further modified by PchF to produce the mature siderophore, pyochelin.[2] Beyond its role as a biosynthetic intermediate, DHAA itself has been shown to possess antifungal properties and can bind iron, suggesting it may have independent biological functions.[3][6]

Monitoring DHAA production provides a direct window into the activity of the pyochelin biosynthetic pathway. Traditional methods for its detection, such as HPLC or LC-MS, offer high sensitivity and specificity but can be low-throughput and resource-intensive. UV-Vis spectroscopy presents a powerful alternative for rapid screening and process monitoring.[7] The technique leverages the inherent chromophoric nature of DHAA's phenolic ring and heterocyclic structure, which absorb light in the UV spectrum, allowing for straightforward detection.[8]

Principle of the Method

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[9] Molecules with specific structural features, known as chromophores (e.g., aromatic rings, double bonds), absorb light at characteristic wavelengths. The amount of light absorbed (absorbance) is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.

DHAA's structure, containing a phenolic group, is expected to exhibit strong absorbance in the UV range, typically around 280-320 nm, which is characteristic of phenolic compounds.[10][11] Additional absorbance peaks may arise from its thiazoline ring system. By performing a full wavelength scan of an extracted sample, a characteristic absorbance spectrum can be obtained, and the wavelength of maximum absorbance (λmax) can be identified. This λmax is then used for quantitative measurements.

This protocol employs a solvent extraction step to isolate DHAA and other nonpolar metabolites from the aqueous culture medium, thereby concentrating the analyte and reducing interference from polar media components. Relative quantification is achieved by normalizing the absorbance reading at λmax to the cell density of the bacterial culture (measured by optical density at 600 nm, OD600), providing a reliable measure of DHAA production per cell.

Biosynthetic Pathway of DHAA and Pyochelin

Understanding the biosynthesis of DHAA is crucial for experimental design, particularly for interpreting results from mutant strains. The pathway is encoded by the iron-regulated pch operon. Under iron-limiting conditions, the operon is expressed, leading to the synthesis of DHAA and pyochelin.

DHAA_Biosynthesis cluster_host Host Metabolism cluster_pch Pyochelin (pch) Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate PchA, PchB DHAA Dihydroaeruginoic Acid (DHAA) Salicylate->DHAA PchD, PchE Pyochelin Pyochelin DHAA->Pyochelin PchF, PchG Cysteine1 L-Cysteine Cysteine1->DHAA Cysteine2 L-Cysteine Cysteine2->Pyochelin

Caption: Biosynthesis of DHAA and Pyochelin in P. aeruginosa.

Experimental Protocol: Step-by-Step Guide

This protocol is divided into three main stages: bacterial culture and sample collection, DHAA extraction, and UV-Vis spectroscopic analysis.

Materials and Reagents
  • Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1) and a negative control strain if available (e.g., a pchD or pchE mutant).

  • Culture Medium: Iron-deficient medium such as Casamino Acid (CAA) medium or Succinate medium to induce siderophore production.

  • Reagents:

    • Ethyl acetate (ACS grade or higher)

    • Methanol (Spectroscopy grade)

    • Sterile microcentrifuge tubes (1.5 mL and 2.0 mL)

    • Sterile centrifuge tubes (15 mL or 50 mL)

  • Equipment:

    • Shaking incubator

    • Benchtop centrifuge and a microcentrifuge

    • Spectrophotometer (UV-Vis capable)

    • Quartz or UV-transparent disposable cuvettes

    • Fume hood

    • SpeedVac or nitrogen evaporator (optional, but recommended)

    • Vortex mixer

PART 1: Bacterial Culture and Sample Collection
  • Inoculation: Prepare a starter culture of P. aeruginosa in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Sub-culturing: Inoculate 10 mL of iron-deficient medium in a 50 mL flask with the overnight culture to a starting OD600 of 0.05.

  • Incubation: Grow the culture at 37°C with vigorous shaking (220 rpm) for 18-24 hours. The exact time may need to be optimized for your specific strain and conditions.

  • Measure Cell Density: After incubation, vortex the culture to ensure homogeneity and measure the final OD600. This value is essential for normalization.

  • Harvest Supernatant: Transfer 1 mL of the culture to a 1.5 mL microcentrifuge tube. Centrifuge at 13,000 x g for 5 minutes to pellet the bacterial cells.

  • Collect Supernatant: Carefully transfer the cell-free supernatant to a new, clean 1.5 mL microcentrifuge tube without disturbing the cell pellet. This supernatant contains the secreted DHAA.

PART 2: Solvent Extraction of DHAA

Causality Note: Ethyl acetate is used as the extraction solvent due to its intermediate polarity, which allows it to efficiently partition DHAA from the aqueous culture medium while leaving behind highly polar media components and salts.

  • Extraction: Add an equal volume (e.g., 800 µL) of ethyl acetate to the 800 µL of supernatant in the microcentrifuge tube.

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of DHAA into the organic phase.

  • Phase Separation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases. You will see two distinct layers. The top layer is the ethyl acetate containing DHAA.

  • Collect Organic Phase: Carefully pipette the top ethyl acetate layer into a new, clean microcentrifuge tube. Be cautious not to aspirate any of the lower aqueous phase or the interface.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness. This can be done using a SpeedVac, a gentle stream of nitrogen, or by leaving the tube open in a fume hood overnight. Evaporation concentrates the sample for more sensitive detection.

  • Reconstitution: Re-suspend the dried extract in 100-200 µL of spectroscopy-grade methanol. Vortex for 30 seconds to dissolve the metabolites completely.

  • Clarification: Centrifuge the methanolic extract at 13,000 x g for 2 minutes to pellet any insoluble debris. The clarified supernatant is now ready for analysis.

PART 3: UV-Vis Spectroscopic Analysis
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (Deuterium and Tungsten) to warm up for at least 20 minutes for a stable baseline.[9]

  • Blanking: Fill a quartz cuvette with the same spectroscopy-grade methanol used for sample reconstitution. Place it in the spectrophotometer and perform a baseline correction or "zero" across the desired wavelength range.

  • Wavelength Scan: Transfer the clarified methanolic extract to a clean quartz cuvette. Perform a full wavelength scan from 230 nm to 600 nm to determine the absorbance spectrum.[12]

  • Identify λmax: Examine the resulting spectrum to identify the wavelength of maximum absorbance (λmax). For DHAA, this is expected to be in the 280-320 nm range.

  • Absorbance Measurement: Measure the absorbance of your sample at the empirically determined λmax. If analyzing multiple samples, you can directly measure absorbance at this single wavelength after the initial scan.

Data Analysis and Interpretation

For semi-quantitative analysis, the raw absorbance value must be normalized to the cell density of the culture from which it was extracted.

Calculation: Relative DHAA Production = (Absorbance at λmax) / (OD600 of culture)

This normalized value allows for the accurate comparison of DHAA production across different strains or growth conditions, correcting for variations in cell growth.

Controls are Critical:

  • Media Blank: Perform the entire extraction protocol on sterile, un-inoculated culture medium. This will reveal any background absorbance from media components that might co-extract with DHAA.

  • Genetic Negative Control: If available, use a mutant strain incapable of producing DHAA (e.g., ΔpchD).[1] This is the most robust control, as it helps to identify interfering compounds produced by the bacterium itself that have similar absorbance profiles.

Experimental Workflow Diagram

Workflow A 1. Inoculate & Grow P. aeruginosa Culture (18-24h, 37°C) B 2. Measure Culture OD600 (for normalization) A->B C 3. Centrifuge Culture (13,000 x g, 5 min) B->C D 4. Collect Cell-Free Supernatant C->D E 5. Extract with Ethyl Acetate (Vortex 1 min) D->E F 6. Centrifuge to Separate Phases E->F G 7. Collect Organic Phase (Top Layer) F->G H 8. Evaporate Solvent to Dryness G->H I 9. Reconstitute in Methanol H->I K 11. Scan Sample (230-600 nm) & Measure Abs at λmax I->K J 10. Blank Spectrophotometer with Methanol J->K L 12. Calculate Relative Production (Absorbance / OD600) K->L

Sources

Method

Application Note: Quantitative Analysis of Dihydroaeruginoic Acid in Bacterial Supernatants by LC-MS/MS

Abstract This application note presents a detailed, robust, and highly sensitive method for the quantification of Dihydroaeruginoic acid (DHAA) in complex biological matrices, specifically bacterial culture supernatants....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of Dihydroaeruginoic acid (DHAA) in complex biological matrices, specifically bacterial culture supernatants. Dihydroaeruginoic acid is a key biosynthetic intermediate of the siderophore pyochelin in Pseudomonas aeruginosa and other bacteria.[1][2][3] As a precursor, its concentration can provide critical insights into the regulation and activity of virulence factor production. The method described herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode to ensure optimal selectivity and sensitivity.

Introduction: The "Why" of DHAA Analysis

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite synthesized from salicylic acid and cysteine.[2][4] It serves as the immediate precursor to pyochelin, a siderophore used by pathogenic bacteria like Pseudomonas aeruginosa to scavenge iron, an essential nutrient, from the host environment.[1][2] The quantification of DHAA is therefore of significant interest to researchers in microbiology, infectious disease, and drug development for several reasons:

  • Understanding Virulence: Monitoring DHAA levels provides a direct measure of the metabolic flux through the pyochelin biosynthesis pathway, offering insights into bacterial virulence and adaptation under iron-limiting conditions.[1]

  • Mechanism of Action Studies: For scientists developing novel antibiotics that target siderophore biosynthesis, accurate DHAA quantification is essential to determine the specific enzymatic steps being inhibited.

  • Biomarker Discovery: DHAA itself may serve as a potential biomarker for the presence and metabolic state of certain bacterial infections.

Given the typically low concentrations of DHAA in complex biological samples, a highly selective and sensitive analytical technique is required. LC-MS/MS is the "gold standard" for this application, providing reliable quantification by separating the analyte from matrix components chromatographically and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.[5]

Experimental Workflow: A Self-Validating System

The entire analytical process, from sample collection to data interpretation, is designed as a cohesive, self-validating workflow. The inclusion of a stable isotope-labeled internal standard (SIL-IS) at the very first step is critical, as it co-extracts with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations throughout the process and ensuring the trustworthiness of the final quantitative result.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Bacterial Supernatant Spike Spike with DHAA-d4 (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase A) Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC UPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall workflow for DHAA quantification.

Detailed Protocols & Methodologies

Sample Preparation: Protein Precipitation & Extraction

Rationale: Bacterial culture supernatant contains proteins and salts that can interfere with LC-MS analysis by clogging the column and causing ion suppression. A simple and effective protein precipitation with cold acetonitrile is employed. The subsequent evaporation and reconstitution step concentrates the analyte, improving detection limits.

Protocol:

  • Thaw Samples: Thaw frozen bacterial supernatant samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the supernatant.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL Dihydroaeruginoic acid-d4 (DHAA-d4) internal standard (IS) solution in 50:50 acetonitrile:water. Note: As a commercially available SIL-IS for DHAA may be limited, custom synthesis or use of a structurally similar labeled compound would be required. Salicylic acid-d4 is not a suitable IS as it does not co-extract identically.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep DHAA in its neutral, protonated state, improving precipitation efficiency.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant completely using a centrifugal vacuum evaporator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 15 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Settings

Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately polar molecules like DHAA. A fast gradient using a UPLC/UHPLC system ensures high throughput and sharp peak shapes. The use of formic acid in the mobile phase is critical for good chromatography and for promoting efficient ionization in the mass spectrometer.[6][7]

Parameter Setting
System Waters Acquity UPLC H-Class or equivalent
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-5% B (5.0-5.1 min), 5% B (5.1-6.0 min)
Mass Spectrometry (MS) Settings

Rationale and Ionization Choice: DHAA contains both a carboxylic acid and a phenolic hydroxyl group, which are readily deprotonated. Therefore, negative electrospray ionization (ESI-) is the chosen mode for its superior sensitivity and ability to generate a stable precursor ion, [M-H]⁻.[5][8] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a tandem MS technique where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is detected in the third quadrupole (Q3). This process provides two levels of mass-based selectivity, dramatically reducing background noise and enhancing specificity.

DHAA Fragmentation Pathway: The primary and most stable fragmentation pathway for the deprotonated DHAA molecule ([M-H]⁻ at m/z 223.03) is the neutral loss of carbon dioxide (CO₂) from the carboxyl group. This is a highly characteristic fragmentation for carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stability &amp; Handling of Dihydroaeruginoic Acid (DHA)

This guide serves as a technical resource for researchers working with Dihydroaeruginoic acid (DHA) . It addresses stability challenges inherent to its thiazoline structure, specifically the competition between retention...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with Dihydroaeruginoic acid (DHA) . It addresses stability challenges inherent to its thiazoline structure, specifically the competition between retention of biological activity and spontaneous degradation via oxidation or hydrolysis.

Executive Summary: The "Golden Rules" of DHA Handling

Dihydroaeruginoic acid (DHA) is a secondary metabolite of Pseudomonas aeruginosa and a biosynthetic precursor to pyochelin. Its core structure contains a 2-hydroxyphenyl-thiazoline ring. This moiety is chemically labile, making DHA significantly less stable than its oxidized counterpart, Aeruginoic Acid (AA).

  • Rule 1 (The Thiazoline Imperative): The thiazoline ring is prone to spontaneous aromatization (oxidation) to a thiazole ring. Always store DHA under inert gas (Argon/Nitrogen) at -20°C or lower.

  • Rule 2 (Solvent Selection): DHA is stable in anhydrous organic solvents (DMSO, Methanol) but degrades rapidly in aqueous solutions. Never store aqueous working solutions.

  • Rule 3 (pH Sensitivity): Avoid prolonged exposure to acidic pH (< 4.0), which accelerates thiazoline ring hydrolysis.

Chemical Stability Profile: Aqueous vs. Organic

The stability of DHA is dictated by the thermodynamics of the thiazoline ring. In organic solvents, the lack of water and protons preserves the ring. In aqueous environments, two primary degradation pathways compete:

  • Oxidative Dehydrogenation: Conversion to Aeruginoic Acid (AA). This is irreversible and thermodynamically favorable (aromatization).

  • Hydrolytic Ring Opening: Cleavage of the C=N bond, reverting to a salicyl-cysteinyl-like linear structure or aldehyde derivatives (e.g., IQS).

Comparative Stability Matrix
ParameterAnhydrous DMSO / Methanol Aqueous Buffer (pH 7.4) Acidic Aqueous (pH < 4)
Primary Stability High (> 6 months at -20°C)Low (Hours to Days)Very Low (Minutes to Hours)
Dominant Degradation Slow oxidation (if O2 present)Oxidation to AA; HydrolysisRapid Hydrolysis
Solubility > 10 mg/mL< 1 mg/mL (pH dependent)Insoluble / Precipitates
Recommended Use Stock StorageImmediate Experimental UseAvoid
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of DHA under different conditions.

DHA_Stability Salicylate Salicylate + Cysteine (Biosynthetic Precursors) DHA Dihydroaeruginoic Acid (DHA) (Active Thiazoline Form) Salicylate->DHA Cyclization (PchE) AA Aeruginoic Acid (AA) (Oxidized Thiazole Form) *Stable/Inactive* DHA->AA Oxidation (O2/Time) Spontaneous in Aqueous Hydrolysis Hydrolyzed Product (Ring Opening) DHA->Hydrolysis Acidic pH Hydrolysis FeComplex DHA-Fe(III) Complex (Siderophore Activity) DHA->FeComplex + Fe(III) Chelation

Figure 1: The chemical fate of Dihydroaeruginoic Acid.[1][2] The central Thiazoline (DHA) is metastable, prone to oxidation (Red) or hydrolysis (Yellow), or functional iron binding (Green).

Troubleshooting Guide & FAQs

Scenario A: "My HPLC analysis shows two peaks instead of one."

Diagnosis: Spontaneous Oxidation. The second peak is likely Aeruginoic Acid (AA) . The thiazoline ring of DHA slowly oxidizes to the thiazole ring of AA in the presence of air or protic solvents.

  • Verification: Check the UV spectrum.[3] DHA (thiazoline) typically has an absorption max around 258 nm (shoulder) or 290-300 nm depending on pH, whereas AA (fully aromatic thiazole) often shows a red-shifted or more distinct spectral profile due to extended conjugation.

  • Solution:

    • Prepare fresh samples immediately before injection.

    • Keep the autosampler at 4°C.

    • Purge mobile phases with helium or nitrogen to reduce dissolved oxygen.

Scenario B: "The compound precipitated when I added the DMSO stock to the culture media."

Diagnosis: Solubility Shock. DHA is a hydrophobic weak acid. When a high-concentration DMSO stock is added to aqueous media (especially acidic or neutral), the sudden change in polarity causes precipitation.

  • Solution:

    • Step-down Dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) first, vortex rapidly, and then add this intermediate to the final media.

    • pH Adjustment: Ensure the culture media is buffered to pH 7.4. At acidic pH, the carboxylic acid is protonated (uncharged), drastically reducing solubility.

Scenario C: "I observed a loss of biological activity after storing the aqueous solution overnight."

Diagnosis: Hydrolytic Degradation. Unlike the DMSO stock, aqueous DHA is not stable. Overnight storage at 4°C or room temperature allows for significant hydrolysis or oxidation.

  • Solution: Treat aqueous DHA as "Make-to-Order." Never store it. If you must store it for a few hours, freeze it at -80°C immediately, but expect some degradation upon freeze-thaw cycles.

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution

Objective: Create a long-term storage solution that minimizes oxidation.

  • Weighing: Weigh DHA powder in a low-humidity environment.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why? Water promotes hydrolysis; DMSO prevents it.

  • Concentration: Aim for 10–50 mM. Higher concentrations are generally more stable as the relative surface area exposed to dissolved oxygen is lower.

  • Aliquot: Divide into small, single-use aliquots (e.g., 20–50 µL) in amber tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Storage: Store at -20°C or -80°C .

  • QC: Verify purity via HPLC/LC-MS every 3 months.

Protocol 2: Aqueous Working Solution (For Cell Assays)

Objective: Introduce DHA to cells without precipitation or rapid degradation.

  • Thaw: Thaw one DMSO aliquot at room temperature.

  • Solvent Check: Ensure your aqueous buffer (PBS or Media) is at pH 7.4.

  • Dilution (1:1000 Rule):

    • Add 1 µL of DMSO stock to 999 µL of warm media (37°C) while vortexing.

    • Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity to cells.

  • Usage: Apply to cells within 15 minutes of preparation.

Visualization: Decision Tree for Solvent Handling

Solvent_Protocol Start Start: Solid DHA Powder Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO For Storage Water Water / Buffer (Working Solution) Solvent->Water For Experiment Storage Store at -20°C (Stable > 6 Months) DMSO->Storage Usage Use Immediately (< 1 Hour Stability) Water->Usage Storage->Water Dilute for Use

Figure 2: Workflow for solvent selection. Green paths indicate stability; Red paths indicate instability zones requiring immediate action.

References

  • Reimmann, C., et al. (1998). "Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa." Microbiology, 144(11), 3135-3148.[4]

  • Serino, L., et al. (1997). "Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa." Journal of Bacteriology, 179(1), 248-257.[5]

  • Gasser, V., et al. (2016). "Structure of the Outer Membrane Transporter FemA and Its Role in the Uptake of Ferric Dihydro-Aeruginoic Acid and Ferric Aeruginoic Acid in Pseudomonas aeruginosa." ACS Chemical Biology.

  • Ye, L., et al. (2014). "A new class of quorum-sensing molecules in Pseudomonas aeruginosa." (Discusses IQS and degradation products).
  • Mislin, G. L., et al. (2006). "Synthesis and biological evaluation of pyochelin analogues." (Details on thiazoline ring stability and synthesis). Journal of Organic Chemistry.

Sources

Optimization

Overcoming background noise in Dha mass spec analysis

Technical Guide: Overcoming Background Noise & Artifacts in Dehydroalanine (Dha) Mass Spectrometry Executive Summary Dehydroalanine (Dha) is a unique, non-canonical amino acid used increasingly in drug development for si...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Background Noise & Artifacts in Dehydroalanine (Dha) Mass Spectrometry

Executive Summary

Dehydroalanine (Dha) is a unique, non-canonical amino acid used increasingly in drug development for site-selective bioconjugation (e.g., Antibody-Drug Conjugates) and Activity-Based Protein Profiling (ABPP). However, its electrophilic nature and low molecular weight create a "perfect storm" for mass spectrometry (MS) noise.

This guide addresses the three primary sources of failure in Dha analysis:

  • Chemical Noise: Reagent carryover and non-specific Michael additions.

  • Spectral Artifacts: Distinguishing "true" Dha from in-source serine dehydration (isobaric interference).

  • Fragmentation Ambiguity: Overcoming the loss of labile modifications during acquisition.

Part 1: The Matrix – Eliminating Chemical Noise & Non-Specific Binding

The Problem: Dha generation often requires bis-alkylating reagents (e.g., DBHDA) or high pH conditions. Incomplete removal of these reagents results in high chemical background, while uncontrolled pH leads to "off-target" Dha formation on Lysine or Histidine residues.

Protocol: The "Clean-Click" Workflow

Objective: Maximize signal-to-noise (S/N) by removing electrophilic reagents before MS injection.

  • Quenching: Do not rely solely on time. Quench Dha generation reactions with a 10-fold molar excess of a scavenger thiol (e.g., 2-mercaptoethanol) if downstream conjugation isn't immediate. This caps unreacted electrophiles that otherwise polymerize in the ESI source.

  • pH Control: Maintain reaction pH strictly between 7.5 and 8.0.

    • Why? Above pH 8.5, the epsilon-amino group of Lysine (

      
      ) becomes sufficiently nucleophilic to react with Dha probes, creating heterogeneous "noise" peaks.
      
  • Desalting: Use C18 StageTips or spin columns. Dialysis is insufficient for hydrophobic alkylating agents.

Table 1: Troubleshooting Chemical Noise

SymptomProbable CauseCorrective Action
High Baseline (m/z < 400) Reagent contamination (DBHDA, salts)Implement C18 Solid Phase Extraction (SPE) wash with 5% MeOH before elution.
Smearing/Broad Peaks Non-specific labeling (Poly-Dha)Reduce reaction pH to 7.8; Decrease reagent equivalents from 50x to 10x.
Adducts (+57, +71 Da) Alkylation artifactsUse fresh DTT/IAA during reduction/alkylation; avoid over-incubation.

Part 2: The Detection – Distinguishing Dha from Artifacts

The Problem: The most insidious noise source in Dha analysis is In-Source Decay (ISD) .

  • True Dha: Created biologically or chemically before injection.

  • Artifact Dha: Created inside the mass spectrometer source when Serine loses water (

    
    , -18.01 Da) due to heat/voltage.
    

Both species appear at the same m/z (for Ser-derived Dha). How do you tell them apart?

The "Shift & Split" Validation Method

You must validate Dha hits using Chromatography (Retention Time) and Fragmentation topology.

  • Chromatographic Shift:

    • True Dha is more hydrophobic than Serine (loss of -OH).

    • Expectation: Dha-modified peptides will elute later than their unmodified Ser-counterparts on Reverse Phase (C18).

    • Artifacts: If the "Dha" peak co-elutes exactly with the unmodified Serine peak, it is an in-source artifact.

  • Diagnostic Mass Shifts:

    • Cys

      
       Dha:  Mass shift of -33.9877 Da  (Loss of 
      
      
      
      ). High Confidence.
    • Ser

      
       Dha:  Mass shift of -18.0106 Da  (Loss of 
      
      
      
      ). Low Confidence (Requires RT validation).
Visualization: Dha Workflow & Decision Logic

Dha_Analysis_Workflow Start MS Data Acquisition Detect_Mod Detect Mass Shift (-34 Da or -18 Da) Start->Detect_Mod Decision_Source Origin Residue? Detect_Mod->Decision_Source Path_Cys Cysteine (-34 Da) Decision_Source->Path_Cys Cys Origin Path_Ser Serine (-18 Da) Decision_Source->Path_Ser Ser Origin Valid_Cand Valid Candidate: Proceed to MS2 Check Path_Cys->Valid_Cand High Confidence Check_RT Compare Retention Time (RT) to Unmodified Peptide Path_Ser->Check_RT RT_Same RT = Same Check_RT->RT_Same Co-eluting RT_Shift RT = Shifted (+Hydrophobicity) Check_RT->RT_Shift Separated Artifact Artifact: In-Source Water Loss (DISCARD) RT_Same->Artifact RT_Shift->Valid_Cand Check_Frag Check Fragmentation Pattern Valid_Cand->Check_Frag Dha_Effect Observe 'Dha Effect' (c- and z-ions in CID/HCD) Check_Frag->Dha_Effect Cleavage at N-Ca Standard_Frag Standard b/y ions only Check_Frag->Standard_Frag Ambiguous Confirmed CONFIRMED Dha Dha_Effect->Confirmed

Caption: Logical workflow for distinguishing true Dehydroalanine modifications from in-source decay artifacts using Mass Shift, Retention Time (RT), and Fragmentation Topology.

Part 3: Advanced Acquisition – Exploiting the "Dha Effect"

The Science: Unlike standard peptides that fragment at the amide bond (b/y ions), Dha-containing peptides undergo a unique cleavage at the


 bond, generating c-ions and z-ions  even in positive mode CID/HCD.[1] This phenomenon is known as the "Dha Effect"  (McLuckey et al.).

Protocol: Optimized MS Parameters

  • Fragmentation Method: Use HCD (Higher-Energy Collisional Dissociation).[2][3]

    • Setting: Stepped Collision Energy (25%, 30%, 35%).

    • Reason: Dha is robust enough for HCD, and HCD provides better coverage of the low-mass region (diagnostic immonium ions) compared to ion trap CID.

  • Resolution: High Resolution (Orbitrap, >30,000 @ 200 m/z).

    • Reason: Essential to resolve the neutron mass defect between Dha and other potential modifications.

  • Dynamic Exclusion: Set to 10–15 seconds.

    • Reason: Dha peptides often have isomers. Short exclusion allows the MS to sample the "shoulder" of peaks where isomers might elute.

Table 2: Recommended MS Settings (Orbitrap)

ParameterSettingRationale
Precursor Isolation 1.6 m/zNarrow window reduces co-isolation of isobaric background.
Activation Type HCDPromotes diagnostic

cleavage (c/z ions).[4]
NCE (Energy) Stepped 28 +/- 5%Ensures fragmentation of both labile adducts and peptide backbone.
First Mass 100 m/zCapture low mass diagnostic ions or reporter fragments.

Part 4: Frequently Asked Questions (FAQs)

Q1: My search engine (MaxQuant/Proteome Discoverer) shows 50% Dha occupancy, but my gel shows 100%. Why? A: This is likely ionization suppression . Dha is hydrophobic and lacks the ionizable amine/thiol of the original residue. This changes the ionization efficiency relative to the unmodified peptide.[5]

  • Solution: Do not use label-free quantification (LFQ) area-under-the-curve to compare Modified vs. Unmodified directly. Use an external standard or synthesize a heavy-labeled Dha-peptide standard for absolute quantitation.

Q2: I see a -34 Da shift on Cysteine, but the fragmentation spectrum is empty. What happened? A: You likely triggered a Neutral Loss . The Dha modification can be labile or the peptide backbone intact but the modification "falls off" invisibly.

  • Solution: Enable "Dependent Scans" or "Neutral Loss Trigger" in your method. If the MS detects a specific neutral loss, trigger an ETD (Electron Transfer Dissociation) scan, which is gentler and preserves labile PTMs.

Q3: Can I use Dha for Activity-Based Protein Profiling (ABPP) in whole lysates? A: Yes, but background is the main killer.

  • Solution: Use a "Turn-on" probe. React Dha with a fluorophore or biotin handle after protein cleanup but before digestion. This allows you to enrich (Streptavidin pull-down) only the Dha-modified peptides, washing away the 99% background noise before the sample ever enters the mass spec.

References

  • Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins.[4][6][7][8] Chemical Science.[4]

  • Hao, Y., & McLuckey, S. A. (2012). The dehydroalanine effect in the fragmentation of ions derived from polypeptides.[1][4] Journal of Mass Spectrometry.

  • Ma, P., et al. (2023). Dehydroalanine and dehydrobutyrine in aging and cataractous lenses.[9] Frontiers in Medicine.

  • Walsh, C. T., et al. (2005). Post-translational modification of protein serine and threonine residues.[9] Wiley Online Library.

  • BenchChem Protocols. (2025). Application Notes for Peptide Modification via Dehydroalanine.

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: NMR Assignment of Dihydroaeruginoic Acid vs. Aeruginoic Acid

This guide provides a comprehensive technical analysis of the H and C NMR chemical shift assignments for Dihydroaeruginoic acid (Dha) , a siderophore precursor and antibiotic produced by Pseudomonas aeruginosa and Pseudo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the


H and 

C NMR chemical shift assignments for Dihydroaeruginoic acid (Dha) , a siderophore precursor and antibiotic produced by Pseudomonas aeruginosa and Pseudomonas fluorescens.

It explicitly compares Dha with its oxidized analog, Aeruginoic acid , to facilitate rapid structural differentiation during isolation and characterization.

Executive Summary & Structural Context

Dihydroaeruginoic acid (Dha) is the condensation product of salicylic acid and L-cysteine, forming a thiazoline ring.[1] It is a key biosynthetic intermediate in the production of the siderophore Pyochelin .[2]

  • Systematic Name: (S)-2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid.

  • Core Challenge: Dha is prone to oxidation, converting into Aeruginoic acid (the thiazole form). Distinguishing these two species is critical in metabolic profiling and natural product isolation.

  • Diagnostic Key: The presence of aliphatic signals (H-4, H-5) in Dha versus the aromatic thiazole singlet in Aeruginoic acid.

Comparative NMR Analysis

The following tables provide the chemical shift assignments. Note that shifts may vary slightly (


 0.1 ppm) depending on concentration and pH due to the carboxylic acid and phenol functionalities.
Table 1:

H NMR Chemical Shift Comparison (in CD

OD)
PositionDihydroaeruginoic Acid (Thiazoline)

(ppm)
Aeruginoic Acid (Thiazole)

(ppm)
Diagnostic Difference
H-4 (Ring) 5.20 - 5.35 (dd or t)Absent Primary Differentiator. Dha has a chiral methine; Aeruginoic acid is planar/aromatic.
H-5a (Ring) 3.60 - 3.75 (m or dd)Absent Dha shows diastereotopic methylene protons.
H-5b (Ring) 3.50 - 3.65 (m or dd)Absent
H-5 (Thiazole) Absent 8.15 - 8.30 (s)Secondary Differentiator. Aeruginoic acid shows a deshielded aromatic singlet.
H-3' (Ar) 6.85 - 6.95 (d/m)6.90 - 7.00 (d)Aromatic region is similar but slightly downfield in the fully aromatic Aeruginoic acid.
H-4' (Ar) 7.30 - 7.40 (t/m)7.35 - 7.45 (t)
H-5' (Ar) 6.85 - 6.95 (t/m)6.90 - 7.00 (t)
H-6' (Ar) 7.40 - 7.50 (dd)7.60 - 7.70 (dd)The proton ortho to the ring is more deshielded in the thiazole system.
Table 2:

C NMR Chemical Shift Comparison (in CD

OD)
PositionDihydroaeruginoic Acid

(ppm)
Aeruginoic Acid

(ppm)
Note
C-2 (C=N) 174.0 - 176.0 165.0 - 168.0 Thiazoline C=N is typically more deshielded than the thiazole C-2.
C-4 76.0 - 78.0 (Aliphatic CH)148.0 - 150.0 (Quaternary)Critical Check: Aliphatic vs. Aromatic Carbon.
C-5 34.0 - 36.0 (Aliphatic CH

)
120.0 - 122.0 (Aromatic CH)
COOH 173.0 - 175.0163.0 - 165.0
Ar-C (C-2') 116.0 - 118.0118.0 - 120.0Phenol carbon.
Structural Elucidation Logic & Signaling

To validate the structure of Dihydroaeruginoic acid, one must establish the connectivity of the thiazoline ring to the salicylate moiety. The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways used for confirmation.

Figure 1: Key NMR correlations for Dihydroaeruginoic acid. Strong HMBC correlations from both the aromatic proton H-6' and the aliphatic protons H-4/H-5 to the C-2 imine carbon confirm the linkage between the two ring systems.

Experimental Protocol: Sample Preparation & Acquisition

This protocol ensures optimal resolution and prevents the common issue of oxidation during analysis.

Reagents:

  • Solvent: Methanol-d

    
     (CD
    
    
    
    OD) is preferred over CDCl
    
    
    due to the polarity of the carboxylic acid and phenol groups. DMSO-d
    
    
    is an alternative if solubility is poor.
  • Standard: TMS (Tetramethylsilane) or residual solvent peak (CD

    
    OD pentet at 3.31 ppm).
    

Step-by-Step Methodology:

  • Sample Stability Check: Dihydroaeruginoic acid is sensitive to oxidation. Do not heat the sample to dissolve. If the sample appears yellow/brown, it may contain Aeruginoic acid.

  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CD

    
    OD.
    
  • Acquisition Parameters:

    • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving H-5a/b multiplets).

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16–64 scans are usually sufficient.

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction must be precise in the 3.5–4.0 ppm region to resolve the H-5 multiplets from the solvent water peak (if wet) or methanol satellites.

References
  • Carmi, R., Carmeli, S., Levy, E., & Gough, F. J. (1994). (+)-(S)-Dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens. Journal of Natural Products, 57(9), 1200–1205. Link

  • Reimmann, C., et al. (1998). Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa. Microbiology, 144(11), 3135–3148. Link

  • Ankenbauer, R. G., & Cox, C. D. (1988). Isolation and characterization of Pseudomonas aeruginosa mutants requiring salicylic acid for pyochelin biosynthesis. Journal of Bacteriology, 170(11), 5364–5367. Link

Sources

Comparative

A Researcher's Guide to Dihydroaeruginoic Acid (DHAA) Identification: A Comparative Analysis of Reference Standards

For researchers, scientists, and drug development professionals investigating the intricate world of Pseudomonas signaling and siderophore-mediated iron acquisition, the accurate identification and quantification of Dihy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate world of Pseudomonas signaling and siderophore-mediated iron acquisition, the accurate identification and quantification of Dihydroaeruginoic acid (DHAA) is paramount. This guide provides an in-depth technical comparison of reference standards for DHAA, offering insights into the selection of appropriate standards and the robust analytical methodologies required for its unambiguous identification. We will delve into the nuances of commercial versus in-house standards, provide detailed experimental protocols, and highlight potential analytical pitfalls.

Dihydroaeruginoic Acid: A Key Player in Pseudomonas Biology

Dihydroaeruginoic acid (DHAA) is a thiazoline-containing siderophore and a biosynthetic precursor to pyochelin, another important siderophore produced by Pseudomonas aeruginosa and other fluorescent pseudomonads.[1][2][3][4] Its primary role is to chelate ferric iron from the environment, making it available for bacterial uptake.[1][2] Beyond its function in iron acquisition, DHAA has also been noted for its antibiotic properties.[5] The biosynthesis of DHAA is a complex process involving the condensation of salicylate and cysteine, catalyzed by enzymes encoded by the pch gene cluster, including the pchDCBA and pchEF operons.[1][2][4] Given its central role in bacterial survival and virulence, the ability to accurately detect and quantify DHAA is crucial for understanding Pseudomonas pathogenesis and for the development of novel antimicrobial strategies.

The Biosynthetic Pathway of Dihydroaeruginoic Acid

The synthesis of DHAA from chorismate involves several key enzymatic steps, providing potential targets for inhibitory compounds and highlighting the metabolic context in which DHAA is produced.

DHAA_Biosynthesis cluster_pch_operon pch Operon Products Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate PchBA Activated Salicylate Activated Salicylate Salicylate->Activated Salicylate PchD DHAA Dihydroaeruginoic acid (DHAA) Pyochelin Pyochelin DHAA->Pyochelin PchF Cysteine Cysteine Cysteine->DHAA Activated Salicylate->DHAA PchE PchBA PchBA PchD PchD PchE PchE PchF PchF

Caption: Biosynthesis of DHAA and Pyochelin from Chorismate.

Choosing Your Weapon: A Comparison of DHAA Reference Standards

The foundation of any accurate analytical measurement is a reliable reference standard. For DHAA, researchers have two primary options: commercially available certified reference materials (CRMs) or in-house prepared standards. The choice between these depends on the application, available resources, and the level of analytical rigor required.

FeatureCommercial Certified Reference Material (CRM)In-house Prepared Standard
Purity & Characterization High purity, extensively characterized with a detailed Certificate of Analysis (CoA).Purity is dependent on the synthesis and purification methods employed. Requires extensive in-house characterization.
Traceability & Certification Typically produced under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory, ensuring metrological traceability.[6][7]Lacks formal certification and traceability unless validated against a CRM.
Cost Higher initial cost per unit.Lower initial cost for reagents, but significant investment in time, equipment, and expertise for synthesis, purification, and characterization.
Convenience Ready to use, saving significant time and effort.Time-consuming to prepare and validate.
Documentation Comprehensive CoA with purity, identity, and uncertainty data.[6][8][9]Documentation must be generated and maintained internally.
Best For Quantitative analysis, method validation, regulatory submissions, and ensuring inter-laboratory consistency.Initial qualitative identification, preliminary screening assays, and when commercial standards are unavailable.

Recommendation: For quantitative studies, method validation, and research intended for publication or regulatory submission, the use of a commercial CRM is strongly recommended. The detailed characterization and certification provide a level of confidence and reproducibility that is difficult to achieve with in-house preparations.

The Gold Standard: Anatomy of a DHAA Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is the hallmark of a high-quality reference standard. When evaluating a commercial DHAA standard, ensure the CoA includes the following information:

  • Identity Confirmation: Data from at least two orthogonal techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, confirming the chemical structure.[7]

  • Purity Assessment: Quantitative purity determination, often by a mass balance approach or quantitative NMR (qNMR). This should account for residual solvents, water content, and any inorganic impurities.

  • Certified Concentration/Amount: For solutions, a certified concentration with an associated uncertainty. For neat materials, the net amount of substance.

  • Traceability Statement: A statement of metrological traceability to a national or international standard.[6]

In-House Preparation of a DHAA Standard: A Practical Workflow

For situations where a commercial standard is not feasible, an in-house standard can be prepared. The following provides a general workflow for the synthesis, purification, and characterization of DHAA.

Chemical Synthesis of Dihydroaeruginoic Acid

A reported method for the chemical synthesis of (S)-DHAA involves the reaction of D-Cysteine hydrochloride with salicylonitrile in a methanol-phosphate buffer solution.[10]

Protocol:

  • Combine D-Cysteine hydrochloride (0.010 mol) and salicylonitrile (0.005 mol) in a 1:1 mixture of methanol and 0.1 M phosphate buffer (pH 6.0) (40 ml total volume).

  • Stir the mixture at 40°C for 3 days.

  • The resulting DHAA can be purified by high-pressure liquid chromatography (HPLC).

Purification by Preparative HPLC

Preparative HPLC is a powerful technique for isolating and purifying the synthesized DHAA from the reaction mixture.

Illustrative Conditions:

  • Column: A C18 reversed-phase column is a suitable choice.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid group is protonated.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of DHAA.

  • Fraction Collection: Collect fractions corresponding to the DHAA peak and combine them.

  • Solvent Removal: Remove the HPLC solvent under vacuum (e.g., using a rotary evaporator or lyophilizer) to obtain the purified DHAA.

Characterization and Validation of In-House Standard

Once purified, the identity and purity of the in-house DHAA standard must be rigorously confirmed.

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass of DHAA (C₁₀H₉NO₃S, Exact Mass: 223.0303). The fragmentation pattern should also be consistent with the structure.

    • ¹H and ¹³C NMR Spectroscopy: Acquire and assign the proton and carbon NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of DHAA. While a publicly available, fully assigned spectrum for a certified standard is elusive, published data can provide a reference.[10]

  • Purity Assessment:

    • HPLC-UV/DAD: Develop an analytical HPLC method to assess the purity of the prepared standard. The peak area percentage of the main DHAA peak can provide an estimate of purity.

    • Quantitative NMR (qNMR): If a certified internal standard is available, qNMR can be used to accurately determine the concentration of a solution of the in-house standard.

Analytical Techniques for DHAA Identification

The following section details the key analytical techniques for the identification and characterization of DHAA.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of DHAA from complex mixtures such as bacterial culture supernatants.

Protocol for HPLC Analysis of DHAA:

  • Sample Preparation:

    • Centrifuge the bacterial culture to remove cells.

    • Acidify the supernatant to approximately pH 2-3 with an acid like HCl.

    • Extract the DHAA into an organic solvent such as ethyl acetate.

    • Evaporate the ethyl acetate to dryness and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10]

    • Mobile Phase: A binary gradient of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., methanol or acetonitrile). A published method uses a gradient of 0.43% H₃PO₄ in water (Solvent A) and 95% methanol with 0.43% H₃PO₄ (Solvent B).[10]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at the absorbance maximum of DHAA. A diode array detector (DAD) is recommended to obtain the full UV spectrum for peak purity assessment.

    • Identification: The retention time of the peak in the sample should match that of the DHAA reference standard. Co-injection of the sample and the standard should result in a single, sharp peak.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides a high degree of specificity and sensitivity for DHAA identification.

Key MS Parameters:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for DHAA and can be operated in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which aids in confirming the elemental composition.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a relevant mass range to detect the molecular ion of DHAA ([M+H]⁺ at m/z 224.0381 or [M-H]⁻ at m/z 222.0228).

    • Tandem MS (MS/MS): Fragment the molecular ion of DHAA to obtain a characteristic fragmentation pattern. This pattern can serve as a fingerprint for identification.

Interpreting DHAA Fragmentation: The fragmentation of DHAA in MS/MS will depend on the collision energy. Common fragmentation pathways for similar structures involve the loss of small neutral molecules like H₂O, CO, and CO₂ from the carboxylic acid and phenolic hydroxyl groups. Cleavage of the thiazoline ring is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of DHAA.

  • ¹H NMR: Provides information on the number and chemical environment of the protons in the molecule. The aromatic protons of the 2-hydroxyphenyl group and the protons of the thiazoline ring will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the thiazoline ring are diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure.

Navigating the Analytical Landscape: Potential Interferences and Pitfalls

The metabolome of Pseudomonas aeruginosa is complex, containing numerous secondary metabolites that can potentially interfere with DHAA analysis.[11][12][13][14]

  • Isomers and Related Compounds: Aeruginoic acid, the oxidized form of DHAA, and other pyochelin precursors or degradation products may have similar retention times and mass-to-charge ratios. High-resolution mass spectrometry and careful chromatographic separation are essential to distinguish these compounds.

  • Matrix Effects: Components of the bacterial culture medium or the extraction solvent can suppress or enhance the ionization of DHAA in the mass spectrometer, leading to inaccurate quantification. The use of an isotopically labeled internal standard is the best way to correct for matrix effects.

  • Standard Stability: DHAA, like many small molecules, can be susceptible to degradation. It is crucial to follow the storage recommendations provided by the manufacturer and to periodically check the purity of the standard.

Conclusion and Future Perspectives

The accurate identification and quantification of Dihydroaeruginoic acid are fundamental to advancing our understanding of Pseudomonas biology and for the development of novel therapeutics. This guide has provided a comprehensive comparison of reference standards and detailed analytical methodologies to support these research endeavors. While commercial certified reference materials represent the gold standard for quantitative analysis, in-house prepared standards can be a viable alternative for qualitative purposes when rigorously characterized.

The continued development of advanced analytical techniques, such as LC-MS/MS and high-field NMR, will undoubtedly lead to a deeper understanding of the complex interplay of small molecules in bacterial communication and pathogenesis. By adhering to sound analytical principles and utilizing well-characterized reference standards, the scientific community can ensure the generation of high-quality, reproducible data in this exciting field of research.

References

  • Neve, R. L., Giedraitis, E., Akbari, M. S., Cohen, S., & Phelan, V. V. (2024). Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits. mSystems, e00339-24.
  • Depke, T., Thöming, J. G., Kordes, A., Häussler, S., & Brönstrup, M. (2020). Untargeted LC-MS Metabolomics Differentiates Between Virulent and Avirulent Clinical Strains of Pseudomonas aeruginosa. Biomolecules, 10(7), 1041.
  • Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits. (2024). ASM Journals.
  • Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits. (2024).
  • Neve, R. L., Giedraitis, E., Akbari, M. S., Cohen, S., & Phelan, V. V. (2024). Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits. Sciety.
  • Supporting Inform
  • Mass Spectrometry Fragmentation P
  • Serino, L., Reimmann, C., Visca, P., Beyeler, M., Chiesa, V. D., & Haas, D. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. Journal of Bacteriology, 179(1), 248-257.
  • HPLC Methodology Manual. (2018). University of Notre Dame.
  • Copy of 1H NMR and 13C NMR spectra. (n.d.). Royal Society of Chemistry.
  • Serino, L., Reimmann, C., Visca, P., Beyeler, M., Chiesa, V. D., & Haas, D. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. PMC.
  • Serino, L., Reimmann, C., Visca, P., Beyeler, M., Chiesa, V. D., & Haas, D. (1997). Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa. PubMed.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016).
  • Organic Syntheses Procedure. (n.d.).
  • Chapter 2 Fragmentation and Interpret
  • Application Specific HPLC and UHPLC Columns. (n.d.).
  • Certified Reference Materials. (2026). Health Sciences Authority.
  • Certific
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0243798). (n.d.). NP-MRD.
  • Certificate of Analysis. (n.d.). Thermo Fisher Scientific.
  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. (n.d.). Sigma-Aldrich.
  • Mass Spectrometry - Fragmentation P
  • Ion fragmentation of small molecules in mass spectrometry. (2009).
  • Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF, are induced by extracellular pyochelin in Pseudornonas aeruginosa. (2025).
  • Reimmann, C., Serino, L., Beyeler, M., & Haas, D. (1998). Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa. Microbiology, 144(11), 3135-3148.
  • 13C NMR Chemical Shifts. (2021).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Pharmaceutical Reference M
  • Potential sources of interference on Abeta immunoassays in biological samples. (n.d.). PMC.
  • Cerilliant: Home. (n.d.).
  • Carmi, R., Carmeli, S., Levy, E., & Gough, F. J. (1994). (+)-(S)-dihydroaeruginoic acid, an inhibitor of Septoria tritici and other phytopathogenic fungi and bacteria, produced by Pseudomonas fluorescens.
  • Document is current. (2019). Crossref.
  • The efficacy of commercial decontamination agents differs between standardised test settings and research laboratory usage for a variety of bacterial species. (2022). PeerJ.
  • Pöhler, A., Faigle, J., & Staack, R. F. (2019). Evaluation of potential biotin interference in immunogenicity testing. Bioanalysis, 11(17), 1547-1554.

Sources

Validation

Advanced Spectroscopic Discrimination: Thiazoline Heterocycles vs. Dehydroalanine in Bioactive Peptides

Executive Summary In the structural characterization of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs), such as thiopeptides (e.g., thiostrepton) and lantibiotics (e.g., nisin), distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of Ribosomally synthesized and Post-translationally modified Peptides (RiPPs), such as thiopeptides (e.g., thiostrepton) and lantibiotics (e.g., nisin), distinguishing between Thiazoline rings and Dehydroalanine (Dha) residues is a critical analytical challenge. Both motifs involve double-bond character (


 vs. 

) and often coexist within the same scaffold.

This guide provides an advanced technical comparison of Fourier Transform Infrared (FTIR) Spectroscopy against alternative modalities (Raman, NMR). It focuses specifically on the spectral markers required to isolate the thiazoline heterocycle from the interfering signals of Dha and the peptide backbone (Amide I).

Part 1: Technical Core – FTIR Spectral Markers

The Thiazoline Ring ( )

The thiazoline ring is a five-membered heterocycle formed by the cyclodehydration of cysteine.[1] Its diagnostic marker is the imine-like


 stretching vibration .
  • Primary Marker (

    
    ): 1590 – 1625 cm⁻¹ 
    
  • Characteristics: This band is typically sharp but often appears as a low-frequency shoulder on the massive Amide I band. It is distinct from the aromatic thiazole ring, which resonates at lower frequencies due to increased conjugation.

  • Secondary Marker (

    
    ): 600 – 700 cm⁻¹  (Fingerprint region, often obscured by solvent or other skeletal modes).
    
Dehydroalanine (Dha)

Dha contains an


-unsaturated alkene.[2]
  • Primary Marker (

    
    ): 1630 – 1670 cm⁻¹ 
    
  • The "Masking" Effect: The Dha

    
     stretch overlaps almost perfectly with the Amide I band (1650 cm⁻¹) , which arises from the peptide backbone's 
    
    
    
    stretch. This makes Dha difficult to quantify by FTIR alone without derivative spectroscopy.
Spectral Marker Summary Table
MotifVibration ModeFrequency (cm⁻¹)IntensityInterference
Thiazoline

1590 – 1625 MediumLow (sits in the "valley" between Amide I and Amide II)
Thiazoline

600 – 700WeakHigh (Fingerprint noise)
Dehydroalanine

1635 – 1670 Weak/MediumSevere (Amide I Overlap)
Peptide Backbone Amide I (

)
~1650StrongMasks Dha signals
Peptide Backbone Amide II (

)
~1550StrongDistinct from Thiazoline

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is the focus, a robust analytical strategy requires understanding where it excels and where it fails compared to Raman and NMR.

FTIR Spectroscopy (The Product)
  • Best For: Rapid, solid-state analysis; identifying the Thiazoline

    
      (which has a strong dipole change).
    
  • Weakness: The Dha

    
      signal is often buried under the Amide I band.
    
  • Verdict: Excellent for Thiazoline confirmation; requires deconvolution for Dha.

Raman Spectroscopy (The Alternative)[3]
  • Mechanism: Measures polarizability changes.[3]

  • Performance: The

    
     stretch of Dha is a strong Raman scatterer  and appears as a very intense, sharp peak at ~1655 cm⁻¹. Water (solvent) does not interfere.
    
  • Verdict: Superior for Dha detection; complementary to FTIR for Thiazoline.

NMR Spectroscopy ( / )
  • Mechanism: Magnetic resonance of nuclei.[4][5][6]

  • Performance: The Gold Standard. Thiazoline protons and Dha vinyl protons have distinct chemical shifts (

    
     Dha: ~5.0–6.0 ppm; Thiazoline 
    
    
    
    : ~4.0–5.0 ppm).
  • Verdict: Definitive structural proof, but slow, expensive, and requires solubility.

Part 3: Experimental Protocol

Protocol: High-Resolution FTIR with Fourier Self-Deconvolution (FSD)

Objective: To resolve the Thiazoline


 band from the Amide I/Dha envelope.
Step 1: Sample Preparation (The Critical Variable)
  • Solid State: Use Attenuated Total Reflectance (ATR) with a Diamond crystal.[7] Ensure the sample is completely dry (lyophilized). Residual water (

    
     ~1640 cm⁻¹) will destroy your ability to see Dha or Thiazoline.
    
  • Solution State: If solution is necessary, use

    
      instead of 
    
    
    
    . This shifts the Amide I band slightly and removes the water bending mode interference.
Step 2: Data Acquisition
  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for this separation).

  • Scans: Accumulate 128 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air background immediately prior to sampling.

Step 3: Data Processing (Fourier Self-Deconvolution)
  • Rationale: FSD mathematically narrows the band shape, separating overlapping components.[7]

  • Baseline Correction: Apply a linear baseline correction between 1750 and 1480 cm⁻¹.

  • Apodization: Use a Bessel or Boxcar apodization function.

  • Bandwidth Factor: Set the Gamma factor (bandwidth) to 15–20 cm⁻¹ .

  • Enhancement Factor: Set

    
    . Warning: Higher 
    
    
    
    values generate noise artifacts.
  • Peak Picking: Look for the resolved Thiazoline peak at ~1610 cm⁻¹ (distinct from the Amide I maximum at 1650 cm⁻¹).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and processing workflow for distinguishing these moieties.

FTIR_Workflow Sample Unknown Peptide Sample (RiPP Candidate) Technique Select Spectroscopy Mode Sample->Technique FTIR FTIR (ATR/Transmission) Focus: 1500-1700 cm⁻¹ Technique->FTIR Primary Screen Raman Raman Spectroscopy (Alternative) Technique->Raman Confirmation (C=C) RawSpec Raw Spectrum: Broad Envelope at 1650 cm⁻¹ FTIR->RawSpec Result_Dha Shoulder at ~1660 cm⁻¹ ID: Dehydroalanine (C=C) Raman->Result_Dha Strong Signal CheckWater Is Water Present? (1640 cm⁻¹ interference) RawSpec->CheckWater Dry Lyophilize / D₂O Exchange CheckWater->Dry Yes FSD Fourier Self-Deconvolution (Gamma=18, K=2.0) CheckWater->FSD No Dry->RawSpec Result_Thiaz Peak at ~1610 cm⁻¹ ID: Thiazoline (C=N) FSD->Result_Thiaz Low Freq Side FSD->Result_Dha High Freq Side Result_Amide Dominant Band 1650 cm⁻¹ ID: Amide I (Backbone) FSD->Result_Amide Center

Caption: Analytical workflow for resolving spectral overlap between Thiazoline, Dha, and Amide I bands.

References

  • Goormaghtigh, E., et al. (2021). "Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation." Biophysical Reviews. [Link]

  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science and Technology. [Link]

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Gateway Analytical. (2021). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Gateway Analytical Technical Guides. [Link]

  • Specac Ltd. (2023). "Interpreting Infrared Spectra: A Practical Guide." Specac Knowledge Base. [Link]

Sources

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